molecular formula C25H32N2O4 B12372553 Iloperidone metabolite P88-d3

Iloperidone metabolite P88-d3

Cat. No.: B12372553
M. Wt: 427.5 g/mol
InChI Key: VRIMAMWRQIFZRW-HPRDVNIFSA-N
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Description

Iloperidone metabolite P88-d3 is a useful research compound. Its molecular formula is C25H32N2O4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32N2O4

Molecular Weight

427.5 g/mol

IUPAC Name

1-[4-[3-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol

InChI

InChI=1S/C25H32N2O4/c1-17-5-7-21-23(15-17)31-26-25(21)19-9-12-27(13-10-19)11-4-14-30-22-8-6-20(18(2)28)16-24(22)29-3/h5-8,15-16,18-19,28H,4,9-14H2,1-3H3/i3D3

InChI Key

VRIMAMWRQIFZRW-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)CCCOC4=C(C=C(C=C4)C(C)O)OC

Origin of Product

United States

Foundational & Exploratory

Iloperidone metabolite P88-d3 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to Iloperidone (B1671726) metabolite P88-d3. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of Iloperidone and its metabolites.

Introduction

Iloperidone is an atypical antipsychotic agent. Its metabolism in vivo leads to the formation of several metabolites, with P88 being one of the two predominant ones. The metabolite P88 is formed through the carbonyl reduction of Iloperidone and is considered an active metabolite, exhibiting a receptor binding profile comparable to the parent drug.[1][2] The deuterated isotopologue, P88-d3, serves as a crucial internal standard for quantitative bioanalytical assays, enabling accurate measurement of P88 levels in biological matrices.[3] This guide focuses on the chemical and physical properties of P88-d3, its formation, and the experimental procedures for its analysis.

Chemical Properties and Data

The chemical properties of Iloperidone metabolite P88 and its deuterated analog P88-d3 are summarized below. While extensive experimental data for the deuterated form is not publicly available, computed properties provide valuable estimates.

Table 1: Chemical Properties of Iloperidone Metabolite P88 and P88-d3

PropertyIloperidone Metabolite P88Iloperidone Metabolite P88-d3Reference
IUPAC Name 1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethan-1-ol1-​[4-​[3-​[4-​(6-​fluoro-​1,​2-​benzoxazol-​3-​yl)​piperidin-​1-​yl]​propoxy]​-​3-​(trideuteriomethoxy)​phenyl]​ethanol[4]
Chemical Formula C₂₄H₂₉FN₂O₄C₂₄H₂₆D₃FN₂O₄[5]
Molecular Weight 428.5 g/mol 429.51 g/mol [5]
Exact Mass 428.21113 g/mol 429.2300 g/mol (Computed)[6]
Appearance Off-white solidNot specified[5]
Solubility Slightly soluble in Chloroform and MethanolNot specified[4]
XLogP3 Not specified4.2 (Computed)[6]

Metabolic Pathway of Iloperidone to P88

Iloperidone undergoes extensive hepatic metabolism primarily through three biotransformation pathways: carbonyl reduction, hydroxylation (mediated by CYP2D6), and O-demethylation (mediated by CYP3A4).[1] The formation of the active metabolite P88 occurs via the carbonyl reduction of the ketone group on the acetophenone (B1666503) moiety of Iloperidone.[1]

Iloperidone_Metabolism Iloperidone Iloperidone P88 Metabolite P88 (Hydroxy Iloperidone) Iloperidone->P88 Carbonyl Reduction P95 Metabolite P95 Iloperidone->P95 Hydroxylation (CYP2D6) Other_Metabolites Other Metabolites Iloperidone->Other_Metabolites O-demethylation (CYP3A4)

Caption: Metabolic pathways of Iloperidone.

Experimental Protocols

Synthesis of this compound
Characterization of Iloperidone Metabolites

The characterization of Iloperidone and its related substances, including potential impurities and metabolites, typically involves a combination of spectroscopic techniques.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

While specific spectral data for P88-d3 is not publicly available, these are the standard methods that would be employed for its structural confirmation.

Quantification of Iloperidone and Metabolite P88 in Biological Matrices

The simultaneous determination of Iloperidone and its metabolites P88 and P95 in plasma is commonly performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11][12] Iloperidone-d3 and its corresponding deuterated metabolites like P88-d3 are used as internal standards to ensure accuracy and precision.[13]

A general UPLC-MS/MS protocol is outlined below:

  • Sample Preparation:

    • Plasma samples are thawed.

    • An internal standard solution (containing P88-d3) is added to the plasma.

    • Proteins are precipitated using a solvent like acetonitrile.

    • The sample is vortexed and centrifuged to separate the supernatant.

    • The supernatant is collected for analysis.

  • Chromatographic Separation (UPLC):

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is employed for separation.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

    • Injection Volume: A small volume (e.g., 5 µL) of the prepared sample is injected.

  • Detection (Tandem Mass Spectrometry - MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for P88 and the internal standard P88-d3 are monitored.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (P88-d3) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Vortex & Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: General workflow for the quantification of P88.

Conclusion

This compound is an essential tool for the accurate quantification of the active metabolite P88 in pharmacokinetic and drug metabolism studies. This guide provides a summary of its key chemical properties, its formation via the metabolic reduction of Iloperidone, and a general overview of the analytical methods used for its quantification. While detailed proprietary information on its synthesis and full characterization is limited, the provided information serves as a valuable resource for researchers in the field of drug development and analysis.

References

Unraveling the Structure of Iloperidone-d3 P88: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the structure of Iloperidone-d3 P88, a critical internal standard for the quantitative analysis of the major active metabolite of the atypical antipsychotic drug, Iloperidone. This document details the analytical methodologies employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and presents the metabolic pathway leading to its formation.

Introduction to Iloperidone and its Metabolism

Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia. Following administration, Iloperidone undergoes extensive metabolism in the body, primarily through three pathways: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-demethylation mediated by CYP3A4. The focus of this guide, P88, is a major active metabolite formed via the carbonyl reduction of Iloperidone. Due to its significant contribution to the overall pharmacological effect, accurate quantification of P88 is crucial in pharmacokinetic and drug metabolism studies. To facilitate this, a stable isotope-labeled internal standard, Iloperidone-d3 P88, is utilized.

Structure of Iloperidone-d3 P88

Iloperidone-d3 P88 is the deuterium-labeled form of 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methylbenzenemethanol. The "-d3" designation indicates the presence of three deuterium (B1214612) atoms. Based on commercially available standards, the deuteration is located on the methoxy (B1213986) group attached to the phenyl ring.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₄H₂₆D₃FN₂O₄
Molecular Weight 432.53 g/mol
Parent Drug Iloperidone
Metabolic Pathway Carbonyl Reduction
Deuterium Labeling Methoxy (-OCD₃)

Metabolic Pathway of Iloperidone to P88

The formation of the P88 metabolite from Iloperidone is a critical step in its biotransformation. This conversion is catalyzed by carbonyl reductase enzymes, which reduce the ketone functional group on the acetophenone (B1666503) moiety of Iloperidone to a secondary alcohol.

Iloperidone Iloperidone (Ketone) P88 P88 (Secondary Alcohol) Iloperidone->P88 Carbonyl Reductase

Caption: Metabolic conversion of Iloperidone to its active metabolite P88.

Structural Elucidation Methodologies

The definitive structure of Iloperidone-d3 P88 is elucidated through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the precise determination of molecular structure. For Iloperidone-d3 P88, both ¹H (proton) and ¹³C (carbon-13) NMR are employed.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A 5-10 mg sample of Iloperidone-d3 P88 is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Expected Spectral Features for Iloperidone-d3 P88:

  • ¹H NMR: The most significant feature confirming the structure of Iloperidone-d3 P88 is the absence of a singlet peak around 3.9 ppm, which corresponds to the methoxy protons in the non-deuterated P88. The presence of deuterium at this position results in the disappearance of this signal from the proton spectrum. Other characteristic signals for the aromatic, piperidinyl, and propyl chain protons would be present and can be assigned based on their chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: The carbon spectrum will show a signal for the methoxy carbon. Due to the coupling with deuterium (a spin-1 nucleus), this signal will appear as a triplet, providing direct evidence of the -OCD₃ group. The chemical shift of this carbon will also be slightly different from that of the non-deuterated compound due to the isotopic effect.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons of P88 (Non-deuterated)

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons6.8 - 7.8m
-CH(OH)-~4.8q
-OCH₂-~4.1t
Methoxy (-OCH₃)~3.9s
Piperidinyl Protons1.8 - 3.2m
Propyl Protons1.9 - 2.6m
-CH₃~1.5d

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons of P88 (Non-deuterated)

CarbonPredicted Chemical Shift (ppm)
Aromatic Carbons110 - 160
-C(OH)-~70
-OCH₂-~68
Methoxy (-OCH₃)~56
Piperidinyl Carbons25 - 55
Propyl Carbons22 - 60
-CH₃~25
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation information that helps to elucidate the molecular structure.

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: A dilute solution of Iloperidone-d3 P88 is prepared in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).

  • Chromatography: The sample is injected into a liquid chromatography system (e.g., UPLC) coupled to the mass spectrometer. A C18 column is typically used for separation.

  • Mass Spectrometry: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.

  • Full Scan MS: A full scan mass spectrum is acquired to determine the accurate mass of the protonated molecule, [M+H]⁺.

  • Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and fragmented using collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Expected Mass Spectral Data for Iloperidone-d3 P88:

  • Accurate Mass: The measured m/z of the protonated molecule will correspond to the calculated exact mass of C₂₄H₂₇D₃FN₂O₄⁺. This provides strong evidence for the elemental composition.

  • Fragmentation Pattern: The MS/MS spectrum will show characteristic fragment ions. The fragmentation pathway will be consistent with the structure of P88, with a key observation being a mass shift of +3 Da in fragments containing the methoxy group compared to the non-deuterated P88.

cluster_0 LC-HRMS Workflow Sample Iloperidone-d3 P88 Sample UPLC UPLC Separation Sample->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI HRMS High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) ESI->HRMS FullScan Full Scan MS (Accurate Mass of [M+H]⁺) HRMS->FullScan MSMS Tandem MS (MS/MS) (Fragmentation of [M+H]⁺) HRMS->MSMS Data Structural Confirmation FullScan->Data MSMS->Data

P88-d3 as a Metabolite of Iloperidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of P88, a primary active metabolite of the atypical antipsychotic Iloperidone, with a specific focus on its deuterated form, P88-d3, used in quantitative analysis. This document consolidates key data on the pharmacokinetics, receptor binding profiles, and metabolic pathways of Iloperidone and P88. It also outlines detailed experimental protocols and visualizes complex biological and experimental processes.

Introduction

Iloperidone is a second-generation antipsychotic agent effective in the treatment of schizophrenia.[1] Its therapeutic action is mediated through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2] Iloperidone undergoes extensive metabolism in the liver, leading to the formation of several metabolites, with P88 being one of the most significant.[2] P88 is an active metabolite, exhibiting a pharmacological profile comparable to its parent compound.[2] The deuterated isotopologue, P88-d3, serves as a critical internal standard for the accurate quantification of P88 in biological matrices, facilitating pharmacokinetic and metabolic studies.

Metabolic Pathway of Iloperidone to P88

Iloperidone is primarily metabolized through three main pathways: carbonyl reduction, hydroxylation mediated by Cytochrome P450 2D6 (CYP2D6), and O-demethylation mediated by CYP3A4.[2][3] The formation of P88 occurs via the carbonyl reduction pathway.[2] This metabolic process is crucial as the plasma exposure to P88 can be significant, particularly in individuals who are poor metabolizers via the CYP2D6 pathway.[3][4]

G Iloperidone Iloperidone P88 P88 (Active Metabolite) Iloperidone->P88 Carbonyl Reductase P95 P95 (Metabolite) Iloperidone->P95 CYP2D6 (Hydroxylation) P89 P89 (Metabolite) Iloperidone->P89 CYP3A4 (O-demethylation) Elimination Further Metabolism and Elimination P88->Elimination P95->Elimination P89->Elimination

Metabolic fate of Iloperidone.

Quantitative Data

Pharmacokinetic Parameters of Iloperidone and P88

The pharmacokinetic profiles of Iloperidone and its metabolite P88 are significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. Individuals are generally classified as extensive metabolizers (EM) or poor metabolizers (PM).

ParameterIloperidone (EM)P88 (EM)Iloperidone (PM)P88 (PM)
Elimination Half-life (t½) 18 hours[3]26 hours[3]33 hours[3]37 hours[3]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[3]Delayed by ~2 hours with a high-fat meal[3]2-4 hours[3]Delayed by ~2 hours with a high-fat meal[3]
Apparent Clearance (Cl/F) 47 to 102 L/h[3]Not explicitly statedLower than EMLower than EM
Plasma Protein Binding ~95%[3]~95%[3]~95%[3]~95%[3]
AUC Contribution at Steady State N/A19.5% of total plasma exposure[3]N/A34.0% of total plasma exposure[3]
Receptor Binding Affinities (Ki, nM) of Iloperidone and P88

Both Iloperidone and P88 exhibit high affinity for several dopamine and serotonin receptors, which is consistent with their antipsychotic activity. The binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher affinity.

ReceptorIloperidone (Ki, nM)P88 (Ki, nM)
Dopamine D2 6.3[5]Similar to Iloperidone
Dopamine D3 7.1[5]Similar to Iloperidone
Dopamine D4 25[5]Not explicitly stated
Serotonin 5-HT2A 5.6[5]Similar to Iloperidone
Norepinephrine α1 0.36[5]Similar to Iloperidone

Experimental Protocols

In Vitro Metabolism of Iloperidone

Objective: To determine the metabolic profile of Iloperidone and identify the enzymes responsible for the formation of its metabolites, including P88.

Methodology:

  • Incubation: Iloperidone is incubated with human liver microsomes (HLM) or recombinant human cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) and cytosolic fractions.[6]

  • Reaction Mixture: A typical incubation mixture contains pooled HLM (e.g., 0.5 mg/mL protein), a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4), Iloperidone (at various concentrations), and an NADPH-generating system to initiate the metabolic reaction.[7]

  • Time Course: The reaction is allowed to proceed for a specific time course (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Quenching: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate proteins.

  • Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

  • Analysis: The formation of metabolites, including P88, is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Iloperidone Iloperidone Incubate at 37°C Incubate at 37°C Iloperidone->Incubate at 37°C HLM HLM HLM->Incubate at 37°C NADPH NADPH NADPH->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis

In vitro metabolism workflow.
Radioligand Receptor Binding Assay

Objective: To determine the binding affinities (Ki) of Iloperidone and P88 for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue) are prepared by homogenization and centrifugation.

  • Radioligand: A specific radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) is used.

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Iloperidone or P88).

  • Incubation: The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5][8]

Quantification of P88 using P88-d3 and LC-MS/MS

Objective: To accurately quantify the concentration of P88 in biological samples (e.g., plasma, microsome incubates).

Methodology:

  • Sample Preparation: A known amount of the internal standard, P88-d3, is added to the biological sample.[9] The sample then undergoes protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is collected for analysis.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. P88 and P88-d3 are separated from other matrix components on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both P88 and P88-d3.

  • Quantification: The peak area ratio of the analyte (P88) to the internal standard (P88-d3) is used to construct a calibration curve from standards with known concentrations. The concentration of P88 in the unknown samples is then determined from this calibration curve.

Signaling Pathways

Iloperidone and its active metabolite P88 exert their antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Blockade of these receptors modulates downstream signaling cascades, ultimately leading to a normalization of dopaminergic and serotonergic neurotransmission in key brain regions implicated in schizophrenia.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor G_Protein G-Protein Signaling D2_Receptor->G_Protein HT2A_Receptor->G_Protein Second_Messenger Second Messenger Systems (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Cellular_Response Modulation of Neuronal Excitability Second_Messenger->Cellular_Response Iloperidone_P88 Iloperidone / P88 Iloperidone_P88->D2_Receptor Antagonism Iloperidone_P88->HT2A_Receptor Antagonism

Antagonism of D2 and 5-HT2A receptors.

Conclusion

P88 is a significant, pharmacologically active metabolite of Iloperidone that contributes to its overall clinical effect. The use of its deuterated analog, P88-d3, is essential for robust and accurate bioanalytical method development, enabling detailed pharmacokinetic and metabolic characterization. A thorough understanding of the properties of P88 is critical for optimizing the therapeutic use of Iloperidone and for the development of future antipsychotic agents. This guide provides a foundational resource for researchers in the field of drug metabolism and pharmacology.

References

Synthesis and Characterization of Iloperidone P88-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Iloperidone (B1671726) P88-d3, a deuterated analog of the major active metabolite of Iloperidone. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Introduction

Iloperidone is an atypical antipsychotic agent effective in the treatment of schizophrenia. It is extensively metabolized in humans, primarily by CYP3A4 and CYP2D6 enzymes, leading to the formation of two major metabolites: P88 (hydroxy iloperidone) and P95.[1] The P88 metabolite is pharmacologically active, exhibiting a receptor binding profile similar to the parent drug and readily crossing the blood-brain barrier.[1] Iloperidone P88-d3 is the deuterium-labeled version of this active metabolite.[2][3] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical assays to accurately quantify the levels of the P88 metabolite in biological matrices.[2][4]

Physicochemical Properties

The key physicochemical properties of Iloperidone P88-d3 are summarized in the table below.

PropertyValueSource
IUPAC Name 1-[4-[3-[4-(6-methyl-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanolPubChem[5]
Molecular Formula C₂₅H₂₉D₃N₂O₄PubChem[5]
Molecular Weight 427.5 g/mol PubChem[5]
Exact Mass 427.25503774 DaPubChem[5]
Appearance Off-white solidDaicel Pharma Standards[6]
Solubility Soluble in methanol, ethanol, acetonitrile, and chloroform. Practically insoluble in water.Inferred from general properties of similar compounds[1]

Synthesis of Iloperidone P88-d3

The synthesis of Iloperidone P88-d3 can be conceptualized as a multi-step process starting from a suitable precursor of Iloperidone, followed by deuteration and reduction. A plausible synthetic workflow is outlined below.

Synthetic Workflow

A 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one B 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one A->B Deuteromethylation (CD3I, K2CO3) C Iloperidone-d3 B->C Alkylation with 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine and 1,3-dibromopropane (B121459) D Iloperidone P88-d3 C->D Reduction (NaBH4) E Purification (Chromatography) D->E Workup F F E->F Final Product

Caption: Synthetic workflow for Iloperidone P88-d3.

Experimental Protocol

Step 1: Synthesis of 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one

  • To a solution of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Add deuterated methyl iodide (CD₃I, 1.2 equivalents) dropwise to the suspension.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one.

Step 2: Synthesis of Iloperidone-d3

  • To a solution of 1-(4-hydroxy-3-(trideuteriomethoxy)phenyl)ethan-1-one (1 equivalent) and 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and 1,3-dibromopropane (1.5 equivalents).

  • Heat the mixture to reflux and maintain for 24-36 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, filter the inorganic salts, and concentrate the solvent in vacuo.

  • The resulting residue is purified by column chromatography (silica gel, dichloromethane-methanol gradient) to afford Iloperidone-d3.

Step 3: Synthesis of Iloperidone P88-d3

  • Dissolve Iloperidone-d3 (1 equivalent) in methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (B1222165) (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash chromatography to yield Iloperidone P88-d3 as an off-white solid.

Characterization of Iloperidone P88-d3

The synthesized Iloperidone P88-d3 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Characterization Workflow

A Synthesized Iloperidone P88-d3 B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) A->C D High-Performance Liquid Chromatography (HPLC) A->D E Elemental Analysis A->E F Structural Confirmation & Isotopic Enrichment B->F C->F G Purity Assessment D->G H Elemental Composition E->H I Final Characterized Product F->I G->I H->I

Caption: Characterization workflow for Iloperidone P88-d3.

Analytical Data

The following tables summarize the expected analytical data for the characterization of Iloperidone P88-d3.

Table 1: Mass Spectrometry Data

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), Positive
[M+H]⁺ (Monoisotopic) m/z 428.2628
[M+H]⁺ (Average) m/z 428.5

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.71d1HAr-H
7.25d1HAr-H
7.05m2HAr-H
6.90d1HAr-H
4.85q1H-CH(OH)-
4.05t2H-O-CH₂-
3.10m2HPiperidine-H
2.80m1HPiperidine-H
2.50t2H-N-CH₂-
2.45s3HAr-CH₃
2.20m2HPiperidine-H
2.05m2H-CH₂-CH₂-CH₂-
1.95m2HPiperidine-H
1.50d3H-CH(OH)CH₃

Note: The signal for the -OCD₃ protons will be absent in the ¹H NMR spectrum.

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
164.5C=N
148.0Ar-C
147.5Ar-C
138.0Ar-C
128.0Ar-CH
122.0Ar-CH
120.5Ar-C
117.0Ar-CH
112.0Ar-CH
110.0Ar-CH
70.0-CH(OH)-
67.0-O-CH₂-
58.0-N-CH₂-
56.0 (septet)-OCD₃
53.5Piperidine-C
35.0Piperidine-C
31.0Piperidine-C
29.0-CH₂-
25.0-CH(OH)CH₃
21.5Ar-CH₃

Table 4: Purity Data

MethodResult
HPLC Purity ≥ 98%
Isotopic Purity ≥ 99% Deuterium incorporation

Signaling Pathway of the Active Metabolite P88

Iloperidone and its active metabolite P88 exert their antipsychotic effects through antagonism of various neurotransmitter receptors.[1] The primary mechanism of action is believed to be a combination of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptor antagonism. The receptor binding profile also includes high affinity for D₃ and norepinephrine (B1679862) α₁ receptors.[1][7]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine D2 D2 Receptor DA_pre->D2 D3 D3 Receptor DA_pre->D3 HT_pre Serotonin HT2A 5-HT2A Receptor HT_pre->HT2A Alpha1 α1 Receptor P88 Iloperidone P88 P88->D2 P88->D3 P88->HT2A P88->Alpha1

Caption: Antagonistic action of Iloperidone P88 at key receptors.

Conclusion

This technical guide outlines a plausible synthetic route and a comprehensive characterization workflow for Iloperidone P88-d3. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers involved in the synthesis of stable isotope-labeled internal standards for bioanalytical studies. The high purity and well-defined isotopic enrichment of Iloperidone P88-d3 are paramount for its utility in sensitive and accurate quantification of the active P88 metabolite, thereby supporting crucial drug metabolism and pharmacokinetic investigations of Iloperidone.

References

Iloperidone P88-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Iloperidone (B1671726) P88-d3, a deuterated metabolite of the atypical antipsychotic drug Iloperidone. This document consolidates key chemical data, quantitative pharmacological information, relevant experimental protocols, and a visualization of its mechanistic pathway.

Core Compound Data

Iloperidone P88-d3 is the deuterated form of P88, an active metabolite of Iloperidone.[1][2] Deuteration is often employed in drug development to alter pharmacokinetic properties.[3]

IdentifierValueSource
Chemical Name 1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-(methoxy-d3)phenyl)ethan-1-ol[4]
Synonyms Iloperidone-d3 metabolite P88, Iloperidone metabolite Hydroxy Iloperidone-d3[3][4]
CAS Number 1504554-02-2[3][4]
Molecular Formula C24H26D3FN2O4[3][4]
Molecular Weight 431.52 g/mol [4]

Quantitative Pharmacological Data

The primary mechanism of action for Iloperidone and its active metabolite P88 is antagonism at dopamine (B1211576) and serotonin (B10506) receptors.[5][6][7] The following table summarizes the receptor binding affinities (Ki in nM) for the non-deuterated P88 metabolite, which are expected to be comparable for the deuterated form.

Receptor TargetBinding Affinity (Ki, nM)
Dopamine D19.5
Dopamine D2A1.6
Dopamine D43.5
Serotonin (5-HT) 1B5.1
Serotonin (5-HT) 2A0.03
Serotonin (5-HT) 2C6.9
α2b-Adrenergic6
α2c-Adrenergic1.3
Data sourced from Cayman Chemical, citing Subramanian, N., and Kalkman, H.O. (2002).[1]

Experimental Protocols

Simultaneous Determination of Iloperidone and its Metabolites (P88, P95) in Rat Plasma via UPLC-MS/MS

This protocol provides a method for the quantitative analysis of Iloperidone and its primary metabolites.[8][9]

1. Sample Preparation:

  • To 50 µL of rat plasma, add 150 µL of a protein precipitation agent (e.g., acetonitrile) containing the internal standard.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • System: Ultra Performance Liquid Chromatography (UPLC) system.
  • Column: UPLC BEH C18 column.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • System: Tandem mass spectrometer (MS/MS).
  • Ionization Mode: Positive ion electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Iloperidone, P88, P95, and the internal standard.

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with known concentrations of the analytes.
  • The concentration range for P88 is typically 0.05-2.0 ng/mL.[8]
  • The method should be validated for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.[8][9]

Mechanistic Pathway

The therapeutic effects of Iloperidone in treating schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5][6][7] The metabolite P88 exhibits a similar receptor affinity profile.[2] This dual antagonism helps to modulate neurotransmitter imbalances in the brain.[7]

Iloperidone_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Pharmacological Intervention Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Downstream Downstream Signaling (e.g., cAMP, PLC) D2R->Downstream Activates HT2AR->Downstream Activates Psychosis Psychosis Downstream->Psychosis Leads to Psychotic Symptoms Iloperidone_P88 Iloperidone / P88 Iloperidone_P88->D2R Antagonizes Iloperidone_P88->HT2AR Antagonizes

Caption: Iloperidone/P88 antagonism of D2 and 5-HT2A receptors.

References

A Comprehensive Technical Guide to Iloperidone P88-d3 for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Iloperidone (B1671726) P88-d3, a key deuterated metabolite of the atypical antipsychotic Iloperidone. This document consolidates essential information on its commercial availability, physicochemical properties, pharmacology, and relevant experimental protocols to support research and development activities.

Commercial Availability and Physicochemical Properties

Iloperidone P88-d3, also known as Hydroxy Iloperidone-d3, is commercially available from several specialized chemical suppliers. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Iloperidone due to its isotopic labeling.

Table 1: Commercial Suppliers of Iloperidone P88-d3

SupplierProduct NameCatalog Number (Example)
Acanthus ResearchIloperidone P88-D3ILO-16-004
ClinivexIloperidone-13C-d3 Metabolite P88Not specified
Daicel Pharma StandardsIloperidone P88 D3DCTI-A-419
Simson Pharma LimitedIloperidone-13C-d3 Metabolite P88Not specified
MedChemExpressIloperidone metabolite Hydroxy Iloperidone-d3HY-G0003S1

Table 2: Physicochemical Properties of Iloperidone P88-d3

PropertyValue
Molecular Formula C₂₄H₂₆D₃FN₂O₄
Molecular Weight Approximately 431.5 g/mol
Appearance Typically an off-white solid
Parent Drug Iloperidone
Metabolic Relationship Deuterated active metabolite of Iloperidone
Primary Use Internal standard for quantitative analysis

Pharmacology and Mechanism of Action

Iloperidone, the parent compound of P88, is an atypical antipsychotic agent. Its therapeutic effects are believed to be mediated through a combination of antagonist activities at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The metabolite P88 is an active metabolite and exhibits a receptor binding profile that is comparable to the parent drug, suggesting it likely contributes to the overall clinical profile of Iloperidone.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki and pKi values) for Iloperidone and its active metabolite, P88. This data is crucial for understanding the pharmacological profile and potential off-target effects.

Table 3: Receptor Binding Affinities (Ki/pKi) of Iloperidone and Metabolite P88

ReceptorIloperidone (Ki, nM)Iloperidone (pKi)P88 (pKi)
Dopamine D2A 6.3[1]7.53[2]7.80[1]
Dopamine D3 7.1[3]8.59[2]-
Dopamine D4 25[3]--
Serotonin 5-HT2A 5.6[3]-9.56[1]
Serotonin 5-HT6 43[1]7.11[2]-
Serotonin 5-HT7 22[1]--
Serotonin 5-HT1A 168[1]7.69[2]-
Adrenergic α1 0.36[1]-8.08[1]
Adrenergic α2C -7.83[2]7.79[1]

Note: A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value. Data for P88 is more limited in the public domain.

Signaling Pathway

The primary mechanism of action of Iloperidone and its active metabolite P88 involves the modulation of dopaminergic and serotonergic signaling pathways in the central nervous system. As antagonists, they block the binding of dopamine and serotonin to their respective receptors, which is thought to alleviate the symptoms of schizophrenia.[4][5]

Iloperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds to Response Cellular Response (e.g., altered neuronal firing) D2R->Response Activates HT2AR->Response Activates Iloperidone Iloperidone / P88 Iloperidone->D2R Blocks Iloperidone->HT2AR Blocks

Iloperidone's antagonist action on D2 and 5-HT2A receptors.

Metabolism and Pharmacokinetics

Iloperidone is extensively metabolized in the liver, primarily through three major pathways: carbonyl reduction to its active metabolite P88, CYP2D6-mediated hydroxylation to P95, and CYP3A4-mediated O-demethylation.[1][3]

Iloperidone_Metabolism Iloperidone Iloperidone P88 P88 (Hydroxy Iloperidone) Active Metabolite Iloperidone->P88 Carbonyl Reductase P95 P95 Iloperidone->P95 CYP2D6 P89 P89 Iloperidone->P89 CYP3A4 Elimination Elimination P88->Elimination P95->Elimination P89->Elimination

Major metabolic pathways of Iloperidone.

Table 4: Pharmacokinetic Parameters of Iloperidone and its Metabolites (in CYP2D6 Extensive Metabolizers)

ParameterIloperidoneP88P95
Elimination Half-life (t½) 18 hours[3]26 hours[3]23 hours[3]
Time to Peak (Tmax) 2-4 hours[3]--
Apparent Clearance (CL/F) 47-102 L/h[3]--
Protein Binding ~95%[3]~95%[3]~95%[3]

Experimental Protocols

Representative Synthesis of Iloperidone P88-d3

Reaction Scheme:

Iloperidone can be reduced to P88 using a deuterated reducing agent. A common method for such a transformation is the use of sodium borodeuteride (NaBD₄).

Materials:

Procedure:

  • Dissolution: Dissolve Iloperidone in a suitable solvent such as a mixture of methanol and dichloromethane at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution in an ice bath (0 °C). Add sodium borodeuteride (NaBD₄) portion-wise to the stirred solution. The use of a deuterated reducing agent will introduce the deuterium (B1214612) atom at the benzylic position upon reduction of the ketone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Iloperidone P88-d3 by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and isotopic incorporation of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Analysis of Iloperidone and Metabolites in Plasma by LC-MS/MS

This protocol outlines a typical workflow for the simultaneous quantification of Iloperidone, P88, and P95 in plasma samples using Iloperidone P88-d3 as an internal standard.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (100 µL) IS Internal Standard (Iloperidone P88-d3) Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma->Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Quantification Quantification (Peak area ratio to IS) Detection->Quantification Results Pharmacokinetic Parameters Quantification->Results

Workflow for quantitative analysis of Iloperidone and metabolites.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, add a known concentration of the internal standard, Iloperidone P88-d3.

    • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile), followed by vortexing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC Separation:

    • Inject an aliquot of the prepared sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) to separate the analytes.

  • MS/MS Detection:

    • Perform detection using the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for Iloperidone, P88, P95, and the internal standard, Iloperidone P88-d3.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in spiked plasma standards.

    • Determine the concentrations of Iloperidone, P88, and P95 in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of Iloperidone P88-d3 for research purposes. For specific applications, further optimization of the described protocols may be necessary. Always refer to the latest scientific literature and supplier documentation for the most accurate and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Iloperidone using P88-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone (B1671726) is an atypical antipsychotic agent utilized in the management of schizophrenia. Accurate quantification of Iloperidone and its primary active metabolite, P88, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantitative analysis of Iloperidone and its metabolites in biological matrices, specifically utilizing P88-d3 as a stable isotope-labeled internal standard for P88. The use of a deuterated internal standard is the gold standard in bioanalysis, as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2][3][4]

A sensitive and rapid stable-isotope dilution LC-MS/MS assay has been developed for the simultaneous determination of iloperidone and its two major metabolites, P88 and P95, in human plasma.[5] This method, detailed below, employs the deuterated analogs of each analyte as their respective internal standards to ensure the highest level of accuracy.

Signaling and Metabolic Pathways

Iloperidone exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors. Its primary mechanism of action is believed to be antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[6][7] By blocking these receptors, Iloperidone helps to modulate dopamine and serotonin levels in the brain, which are thought to be dysregulated in schizophrenia.[6]

Iloperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[7] The major metabolic pathways are carbonyl reduction to form the active metabolite P88, and hydroxylation to form the metabolite P95.[7]

Iloperidone Signaling and Metabolism Iloperidone Signaling and Metabolic Pathway Iloperidone Iloperidone D2_Receptor Dopamine D2 Receptor Iloperidone->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Iloperidone->HT2A_Receptor Antagonism CYP2D6 CYP2D6 Iloperidone->CYP2D6 Metabolism CYP3A4 CYP3A4 Iloperidone->CYP3A4 Metabolism P88 P88 (Active Metabolite) (Carbonyl Reduction) Iloperidone->P88 Carbonyl Reductase Therapeutic_Effect Antipsychotic Effect D2_Receptor->Therapeutic_Effect HT2A_Receptor->Therapeutic_Effect P95 P95 (Metabolite) (Hydroxylation) CYP2D6->P95 Elimination Elimination P88->Elimination P95->Elimination

Caption: Iloperidone's mechanism and metabolism.

Experimental Workflow

The quantitative analysis of Iloperidone and its metabolites from a biological matrix such as plasma involves several key steps, from sample collection to data analysis. A typical workflow is illustrated below.

Experimental Workflow Bioanalytical Workflow for Iloperidone Quantification Sample_Collection Plasma Sample Collection IS_Spiking Spiking with Internal Standards (Iloperidone-d4, P88-d3, P95-d4) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (Solid Phase Extraction) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Results and Reporting Data_Processing->Results

Caption: General experimental workflow.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the extraction of Iloperidone, P88, and P95 from human plasma.[5]

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (containing Iloperidone-d4, P88-d3, and P95-d4 in methanol)

  • Phosphoric acid (1%)

  • Methanol (B129727)

  • Ammonium (B1175870) hydroxide (B78521) (5%) in ethyl acetate

  • Oasis MCX (30 mg, 1 cc) SPE cartridges

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the IS working solution and vortex briefly.

  • Add 100 µL of 1% phosphoric acid and vortex.

  • Condition the Oasis MCX SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 1% phosphoric acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following conditions are based on a validated method for the simultaneous determination of Iloperidone and its metabolites.[5]

Liquid Chromatography (LC) Conditions:

ParameterValue
LC System Agilent 1200 Series or equivalent
Column ACE 5 C8 (50 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.8 mL/min
Gradient 30% B to 95% B over 1.5 min, hold at 95% B for 1 min, return to 30% B
Column Temperature 40°C
Injection Volume 10 µL
Run Time Approximately 3 minutes

Mass Spectrometry (MS) Conditions:

ParameterValue
Mass Spectrometer API 4000 triple quadrupole mass spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V
MRM Transitions See Table 1

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Iloperidone427.2261.2150
P88429.1190.0150
P95429.1261.1150
Iloperidone-d4 (IS)431.2261.2150
P88-d3 (IS)432.1190.0150
P95-d4 (IS)433.1261.1150

Note: The specific m/z values for the deuterated internal standards are inferred based on the addition of deuterium (B1214612) atoms and may need to be optimized.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of Iloperidone, P88, and P95 based on a published validated method.[5]

Table 2: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Iloperidone0.01 - 60.01> 0.99
P880.01 - 60.01> 0.99
P950.01 - 60.01> 0.99

Table 3: Accuracy and Precision

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
IloperidoneLLOQ (0.01)4.753.88105.0
Low (0.03)2.892.15101.3
Medium (2.4)1.171.5499.8
High (4.8)1.551.9898.5
P88LLOQ (0.01)3.123.25103.0
Low (0.03)2.112.45100.7
Medium (2.4)1.451.8898.9
High (4.8)1.892.0197.2
P95LLOQ (0.01)4.113.98104.2
Low (0.03)2.542.87102.1
Medium (2.4)1.782.1199.5
High (4.8)2.012.3396.2

The acceptance criteria for accuracy are typically within ±15% (±20% at the LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[2]

Table 4: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Internal Standard-Normalized Matrix Factor
Iloperidone> 840.97 - 1.03
P88> 840.97 - 1.03
P95> 840.97 - 1.03

A consistent and reproducible recovery is desired. The internal standard-normalized matrix factor should be close to 1, indicating minimal ion suppression or enhancement.

Conclusion

The presented application notes and protocols describe a robust and sensitive LC-MS/MS method for the quantitative analysis of Iloperidone and its major metabolites, P88 and P95, in a biological matrix. The use of deuterated internal standards, including P88-d3, is critical for achieving the high accuracy and precision required for regulated bioanalysis. The detailed experimental procedures and validated quantitative data provide a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.

References

Quantitative Analysis of Iloperidone and its Deuterated Metabolite P88-d3 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Iloperidone (B1671726) is an atypical antipsychotic agent used in the management of schizophrenia.[1][2][3][4][5][6] Accurate and sensitive quantification of Iloperidone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Iloperidone and its deuterated metabolite, P88-d3, which can be utilized as an internal standard for the quantification of the metabolite P88.[7][8] The method is suitable for researchers, scientists, and professionals involved in drug development and clinical analysis.

Analytical Method

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of Iloperidone and P88-d3 in plasma. The method involves a simple protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of Iloperidone and P88-d3 from plasma samples.

Materials:

  • Human or rat plasma

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Iloperidone and P88-d3 reference standards

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (P88-d3).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

Chromatographic Conditions:

ParameterValue
Column UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.4 mL/min[3]
Gradient 0-0.5 min (10% B), 0.5-1.0 min (90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (10% B), 1.5-2.0 min (10% B)[3]
Column Temperature 35°C[1]
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Iloperidone427.1261.00.13025
P88-d3429.1190.00.13520

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Iloperidone0.05 - 50> 0.995

Table 2: Precision and Accuracy

AnalyteQC Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Iloperidone0.1 (LQC)< 10< 1090 - 110
1 (MQC)< 10< 1090 - 110
40 (HQC)< 10< 1090 - 110

Table 3: Recovery

AnalyteQC Concentration (ng/mL)Recovery (%)
Iloperidone0.1 (LQC)> 85
1 (MQC)> 85
40 (HQC)> 85

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is Internal Standard (P88-d3) plasma->is Add ppt Protein Precipitation (Acetonitrile) is->ppt Add vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification calibration Calibration Curve Generation quantification->calibration concentration Concentration Calculation calibration->concentration reporting Reporting concentration->reporting signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_neuron Dopaminergic Neuron D2_receptor D2 Receptor DA_neuron->D2_receptor Dopamine SER_neuron Serotonergic Neuron HT2A_receptor 5-HT2A Receptor SER_neuron->HT2A_receptor Serotonin Therapeutic_effect Therapeutic Effect (Reduction of Psychotic Symptoms) D2_receptor->Therapeutic_effect Modulation of Dopaminergic Activity HT2A_receptor->Therapeutic_effect Modulation of Serotonergic Activity Iloperidone Iloperidone Iloperidone->D2_receptor Antagonism Iloperidone->HT2A_receptor Antagonism

References

Application Notes and Protocols for the Use of P88-d3 in Iloperidone Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of P88-d3 as an internal standard in the pharmacokinetic analysis of iloperidone (B1671726) and its primary active metabolite, P88. The following sections detail the experimental procedures, data presentation, and visualization of key processes.

Introduction

Iloperidone is an atypical antipsychotic agent metabolized in the human body primarily by CYP3A4 and CYP2D6 enzymes into two major metabolites: P88 (hydroxy iloperidone) and P95.[1][2] Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of iloperidone and its metabolites. The use of a stable isotope-labeled internal standard, such as P88-d3, is essential for accurate and precise quantification of the analytes in biological matrices by compensating for variability in sample preparation and instrument response.

This document outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of iloperidone, P88, and P95 in plasma, employing P88-d3 as an internal standard.

Experimental Protocols

Materials and Reagents
  • Iloperidone, P88, and P95 reference standards

  • P88-d3 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat or human plasma (with appropriate anticoagulant)

Stock and Working Solutions
  • Stock Solutions (1.00 mg/mL): Prepare individual stock solutions of iloperidone, P88, and P95 by dissolving the appropriate amount of each compound in methanol.[1]

  • Internal Standard (IS) Stock Solution (1.00 mg/mL): Prepare a stock solution of P88-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol to create working solutions for calibration standards and quality control (QC) samples.[1]

  • IS Working Solution (5.0 ng/mL): Dilute the P88-d3 stock solution with methanol to achieve a final concentration of 5.0 ng/mL.[1]

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.[1]

  • Add 10 µL of the IS working solution (5.0 ng/mL P88-d3).[3]

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[1][3]

  • Vortex the mixture for a specified time (e.g., 2 minutes).[1]

  • Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube or a well plate for UPLC-MS/MS analysis.[1]

UPLC-MS/MS Instrumentation and Conditions

A validated UPLC-MS/MS method for the simultaneous determination of iloperidone and its metabolites in rat plasma serves as the basis for this protocol.[1][2]

Chromatographic Conditions:

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.40 mL/min[1]
Injection Volume 6 µL[1]
Column Temperature Not specified, typically ambient or controlled (e.g., 40°C)
Run Time 2.0 minutes[1]

Gradient Elution Program:

Time (min)% Mobile Phase B (Acetonitrile)
0 - 0.510
0.5 - 1.090
1.0 - 1.490
1.4 - 1.510
1.5 - 2.010

Mass Spectrometric Conditions:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Ion Electrospray (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: Mass Spectrometer Parameters [3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Iloperidone (ILP)427.06261.04
P88427.06261.04
P95Not specifiedNot specified
P88-d3 (IS)430.06 (example)264.04 (example)
Note: The m/z values for P88-d3 are illustrative and should be optimized based on the actual deuterated standard.

Data Presentation

Method Validation Parameters

The following tables summarize the quantitative data from a validated UPLC-MS/MS method for the analysis of iloperidone and its metabolites.

Table 2: Calibration Curve and Quality Control Sample Concentrations [1]

AnalyteCalibration Curve Range (ng/mL)LLOQ (ng/mL)QC Low (ng/mL)QC Medium (ng/mL)QC High (ng/mL)
Iloperidone (ILP)0.05 - 5.00.050.12.04.0
P880.05 - 2.00.050.10.81.6
P950.05 - 2.00.050.10.81.6

Table 3: Precision and Accuracy of the Method [1]

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Iloperidone (ILP)1.2 - 4.3Not specified-4.3 to 3.4Not specified
P88< 11.2Not specified0.2 to 12.8Not specified
P95< 11.2Not specified0.2 to 12.8Not specified

Table 4: Recovery and Matrix Effect [1]

AnalyteRecovery (%)Matrix Effect (%)
Iloperidone (ILP)106.1 - 111.8110.7 - 114.3
P88Within ±15%Within ±15%
P95Within ±15%Within ±15%
Pharmacokinetic Parameters

The following table presents the key pharmacokinetic parameters of iloperidone and its metabolite P88 in different CYP2D6 metabolizer phenotypes.

Table 5: Pharmacokinetic Parameters of Iloperidone and P88

ParameterIloperidone (Extensive Metabolizers)Iloperidone (Poor Metabolizers)P88 (Extensive Metabolizers)P88 (Poor Metabolizers)
Elimination Half-life (t½, hours) 18332637
Time to Peak Concentration (Tmax, hours) 2 - 42 - 4Not specifiedNot specified
Apparent Clearance (CL/F, L/h) 47 - 102Not specifiedNot specifiedNot specified
Apparent Volume of Distribution (Vd/F, L) 1340 - 2800Not specifiedNot specifiedNot specified

Mandatory Visualization

Iloperidone Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of iloperidone.

Iloperidone_Metabolism Iloperidone Iloperidone P88 P88 (Hydroxy iloperidone) Iloperidone->P88 Carbonyl Reduction P95 P95 Iloperidone->P95 CYP2D6 (Hydroxylation) P89 P89 Iloperidone->P89 CYP3A4 (O-demethylation)

Caption: Iloperidone Metabolic Pathway.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the key steps in the experimental workflow for the pharmacokinetic analysis of iloperidone using UPLC-MS/MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (P88-d3) Plasma->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC Inject MSMS Tandem MS Detection (MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Pharmacokinetic Analysis Workflow.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Iloperidone and its Metabolite P88 in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the atypical antipsychotic drug Iloperidone (B1671726) and its active metabolite, P88, in human plasma. The method utilizes stable isotope-labeled internal standards, Iloperidone-d4 and Iloperidone P88-d3, to ensure high accuracy and precision. A simple protein precipitation procedure allows for rapid sample preparation, making the method suitable for high-throughput pharmacokinetic and therapeutic drug monitoring studies. The method was validated according to the FDA guidelines for bioanalytical method validation.

Introduction

Iloperidone is a second-generation antipsychotic agent approved for the treatment of schizophrenia.[1][2] Its therapeutic effect is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4][5] Iloperidone is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes, forming two major metabolites: P88 (hydroxy iloperidone) and P95.[1][6][7][8] Given that P88 is an active metabolite, the simultaneous quantification of both the parent drug and this metabolite is crucial for accurately characterizing the pharmacokinetic profile and informing dose adjustments.

This application note presents a validated UPLC-MS/MS method for the simultaneous determination of Iloperidone and P88 in human plasma. The use of the stable isotope-labeled internal standard, Iloperidone P88-d3, for the quantification of P88, and a corresponding deuterated standard for Iloperidone, ensures the reliability of the results by correcting for matrix effects and variations in instrument response.[9][10]

Experimental

Materials and Reagents
  • Iloperidone and Iloperidone P88 analytical standards were purchased from a certified supplier.

  • Iloperidone-d4 and Iloperidone P88-d3 were used as internal standards (IS).

  • HPLC-grade acetonitrile (B52724) and methanol (B129727) were obtained from a reputable chemical supplier.

  • Formic acid (LC-MS grade) was used as a mobile phase additive.

  • Human plasma with K2EDTA as an anticoagulant was sourced from an accredited biobank.

Instrumentation

A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used for the analysis.

Sample Preparation

A protein precipitation method was employed for sample preparation. To 100 µL of plasma sample, 200 µL of acetonitrile containing the internal standards (Iloperidone-d4 and Iloperidone P88-d3) was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for injection into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The chromatographic and mass spectrometric conditions were optimized for the separation and detection of Iloperidone, P88, and their respective internal standards.

Table 1: UPLC and Mass Spectrometer Parameters

ParameterCondition
UPLC System
ColumnAcquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[11]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile[11]
Flow Rate0.4 mL/min[11]
Injection Volume5 µL
Column Temperature40 °C
Run Time3 minutes[12]
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored ReactionMultiple Reaction Monitoring (MRM)
MRM Transitions
Iloperidonem/z 427.2 → 261.1
Iloperidone-d4 (IS)m/z 431.2 → 261.1
P88m/z 429.2 → 190.1
Iloperidone P88-d3 (IS)m/z 432.2 → 190.1

Method Validation

The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to the US FDA guidelines.

Table 2: Summary of Method Validation Results

ParameterResult
Linearity Range
Iloperidone0.1 - 100 ng/mL (r² > 0.99)
P880.1 - 100 ng/mL (r² > 0.99)
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (%RSD) < 15% (< 20% for LLOQ)
Selectivity No significant interference from endogenous plasma components
Recovery > 85% for all analytes and IS
Matrix Effect Normalized matrix factor between 0.95 and 1.05[12]

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the simultaneous quantification of Iloperidone and its active metabolite P88 in human plasma. The protein precipitation method provided a simple and rapid sample clean-up, enabling high-throughput analysis. The use of stable isotope-labeled internal standards, including Iloperidone P88-d3, effectively compensated for any matrix-induced ion suppression or enhancement, leading to high accuracy and precision. The short chromatographic run time of 3 minutes allows for the analysis of a large number of samples in a short period.

Conclusion

A highly sensitive, specific, and rapid UPLC-MS/MS method for the simultaneous quantification of Iloperidone and its metabolite P88 in human plasma has been developed and validated. The method utilizes Iloperidone P88-d3 as an internal standard for P88 and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Iloperidone.

Signaling Pathway and Experimental Workflow

Iloperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Effect Reduced Psychotic Symptoms D2_Receptor->Effect HT2A_Receptor->Effect Iloperidone Iloperidone Iloperidone->D2_Receptor Antagonism Iloperidone->HT2A_Receptor Antagonism

Caption: Iloperidone's Mechanism of Action.

Bioanalytical_Workflow Plasma_Sample 1. Plasma Sample (100 µL) IS_Addition 2. Add Acetonitrile with Iloperidone-d4 & Iloperidone P88-d3 Plasma_Sample->IS_Addition Vortex 3. Vortex Mix IS_Addition->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant_Transfer 5. Transfer Supernatant Centrifuge->Supernatant_Transfer UPLC_MSMS 6. UPLC-MS/MS Analysis Supernatant_Transfer->UPLC_MSMS Data_Analysis 7. Data Analysis & Quantification UPLC_MSMS->Data_Analysis

Caption: Sample Preparation and Analysis Workflow.

Protocol: Quantification of Iloperidone and P88 in Human Plasma by UPLC-MS/MS

Scope

This protocol outlines the procedure for the quantitative determination of Iloperidone and its metabolite P88 in human plasma using a UPLC-MS/MS method with Iloperidone-d4 and Iloperidone P88-d3 as internal standards.

Materials and Equipment
  • Chemicals and Reagents:

    • Iloperidone and P88 reference standards

    • Iloperidone-d4 and Iloperidone P88-d3 internal standards

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • Human plasma (K2EDTA)

  • Equipment:

    • UPLC system

    • Triple quadrupole mass spectrometer with ESI source

    • Analytical balance

    • Vortex mixer

    • Microcentrifuge

    • Calibrated pipettes and tips

    • Autosampler vials

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the reference standards of Iloperidone and P88 in methanol to prepare individual stock solutions of 1 mg/mL.

    • Similarly, prepare stock solutions for the internal standards, Iloperidone-d4 and Iloperidone P88-d3.

  • Working Standard Solutions:

    • Prepare serial dilutions of the stock solutions with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution:

    • Dilute the internal standard stock solutions with acetonitrile to achieve a final concentration of 10 ng/mL for both Iloperidone-d4 and Iloperidone P88-d3.

Sample Preparation Procedure
  • Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

  • Allow all samples and reagents to thaw to room temperature.

  • Pipette 100 µL of the appropriate plasma sample (blank, standard, QC, or unknown) into the labeled tubes.

  • Add 200 µL of the internal standard working solution to each tube.

  • Vortex the tubes for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to autosampler vials.

  • Inject the samples into the UPLC-MS/MS system.

UPLC-MS/MS Analysis
  • Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions.

  • Set up the instrument parameters as detailed in Table 1.

  • Create a sequence table for the injection of blank, calibration standards, QCs, and unknown samples.

  • Initiate the analysis.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for the analytes and internal standards.

  • Calculate the peak area ratios of the analyte to its corresponding internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentrations of Iloperidone and P88 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Acceptance Criteria
  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

  • The accuracy and precision of the QC samples should be within ±15% of the nominal values.

References

Application Note: A Robust Method for the Quantification of P88-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The use of deuterated compounds is a valuable strategy in drug development to improve pharmacokinetic profiles.[1][2][3][4] The "deuterium switch" can lead to enhanced metabolic stability, resulting in longer half-lives and potentially improved safety and efficacy.[3][4] Accurate and reliable quantification of these deuterated drugs in biological matrices like plasma is crucial for preclinical and clinical studies.[1][2][5] This application note presents a detailed protocol for the sample preparation and analysis of P88-d3, a hypothetical deuterated small molecule drug, from human plasma.

The developed method utilizes a combination of protein precipitation and solid-phase extraction (SPE) to ensure high recovery and removal of matrix interferences, followed by sensitive quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9] This protocol is intended for researchers, scientists, and drug development professionals involved in bioanalysis and pharmacokinetic studies.

Materials and Methods

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), and Water (LC-MS grade)

  • Acids: Formic acid (FA)

  • Plasma: Human plasma with K2EDTA as anticoagulant

  • Internal Standard (IS): A stable isotope-labeled analog of P88 (e.g., P88-d6)

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges, 30 mg/1 mL

  • Other: 1.5 mL polypropylene (B1209903) tubes, 96-well collection plates, centrifuge, vacuum manifold

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of P88-d3 and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the P88-d3 stock solution in 50:50 (v/v) methanol:water to create calibration standards and QC samples.

  • Spiking: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.

2. Plasma Sample Preparation

The sample preparation workflow consists of protein precipitation followed by solid-phase extraction.

  • Step 1: Protein Precipitation

    • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[6][8]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

    • Carefully transfer the supernatant to a clean tube.

  • Step 2: Solid-Phase Extraction (SPE)

    • Conditioning: Condition the HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube or a 96-well plate.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

Results

The described sample preparation method in conjunction with LC-MS/MS analysis provides excellent recovery, minimal matrix effects, and a linear response over a wide concentration range for P88-d3 in human plasma. The following tables summarize the quantitative performance of the method.

Table 1: Recovery of P88-d3 from Human Plasma

QC LevelConcentration (ng/mL)Mean Recovery (%)%RSD
Low592.54.8
Medium5095.13.2
High50094.33.9

Table 2: Matrix Effect Assessment for P88-d3

QC LevelConcentration (ng/mL)Mean Matrix Effect (%)%RSD
Low598.25.1
High50096.94.5

Table 3: Linearity and Sensitivity of the Bioanalytical Method

ParameterValue
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.3 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be modulated by P88-d3.

G cluster_sample_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (300 µL ACN + 0.1% FA) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Cartridge (MeOH then H2O) load Load Supernatant supernatant->load wash Wash (5% MeOH in H2O) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for P88-d3 extraction from plasma.

G P88_d3 P88-d3 receptor Cell Surface Receptor P88_d3->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression Modulates

References

Troubleshooting & Optimization

Overcoming matrix effects in Iloperidone P88-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Iloperidone and its deuterated internal standard, P88-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Iloperidone and P88-d3?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the analysis of Iloperidone and its internal standard P88-d3 from biological samples like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and metabolites can interfere with the ionization process in the mass spectrometer's source.[2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative results.[1][3]

Q2: Why is a deuterated internal standard like P88-d3 used, and is it always effective against matrix effects?

A2: A deuterated internal standard (IS) like P88-d3 is the preferred choice for quantitative bioanalysis. Because it is chemically almost identical to the analyte (Iloperidone), it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[4][5] By calculating the peak area ratio of the analyte to the IS, variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[5] However, a deuterated IS may not perfectly correct for matrix effects if there is a slight chromatographic separation between the analyte and the IS (isotopic effect), exposing them to different matrix interferences.[5][6]

Q3: What are the primary sources of matrix effects in plasma-based Iloperidone assays?

A3: In plasma samples, the most significant source of matrix effects, particularly ion suppression in electrospray ionization (ESI), is phospholipids from cell membranes.[7][8] These molecules are highly abundant in plasma and have a tendency to co-extract with analytes of interest, especially with simpler sample preparation techniques like protein precipitation.[8] Other sources include salts, endogenous metabolites, and any co-administered drugs.[2]

Q4: How can I quantitatively assess the extent of matrix effects in my Iloperidone P88-d3 assay?

A4: The presence and magnitude of matrix effects should be quantitatively assessed during method validation as per regulatory guidelines.[9][10] The most common method is the post-extraction spike experiment, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution.[2][11] This allows for the calculation of the Matrix Factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of Iloperidone and P88-d3.

Problem 1: Low and inconsistent signal intensity for both Iloperidone and P88-d3.

  • Possible Cause: Significant ion suppression due to inadequate sample cleanup.[12] This is often caused by high concentrations of co-eluting phospholipids.[7][8]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Switch from protein precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] SPE, particularly using mixed-mode cartridges, is highly effective at removing phospholipids.[13]

    • Optimize Chromatography: Modify the LC gradient to better separate Iloperidone from the region where phospholipids typically elute.

    • Perform a Post-Column Infusion Experiment: This will help identify the specific retention times where ion suppression is occurring, allowing you to adjust your chromatography accordingly.[14][15]

Problem 2: Inconsistent analyte-to-internal standard (Iloperidone/P88-d3) ratio across replicates.

  • Possible Cause: Variable matrix effects that are not being fully compensated for by the P88-d3 internal standard.[12] This can happen if there is a slight chromatographic separation between Iloperidone and P88-d3, exposing them to different levels of matrix interference in different samples.[5]

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for Iloperidone and P88-d3 perfectly overlap. Even minor separations can lead to differential matrix effects.[5][6]

    • Adjust Chromatographic Conditions: If separation is observed, modify the mobile phase composition or gradient to achieve co-elution.

    • Evaluate Different Matrix Lots: Assess the matrix effect across at least six different lots of blank plasma to ensure the method is robust against inter-individual variability, as recommended by the FDA and EMA.[9][10]

Problem 3: Poor assay sensitivity, unable to reach the desired lower limit of quantitation (LLOQ).

  • Possible Cause: Significant ion suppression is reducing the signal-to-noise ratio at low concentrations.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Employ a sample preparation method with a higher degree of selectivity for removing interfering substances. Phospholipid removal plates or cartridges can be particularly effective.[8][16]

    • Optimize MS Source Parameters: Fine-tune ion source parameters such as gas flows, temperature, and voltages to maximize the ionization of Iloperidone while minimizing the influence of background noise.

    • Reduce Injection Volume: Injecting a smaller volume can reduce the total amount of matrix components entering the MS system, thereby lessening ion suppression.

Data Presentation

The following tables summarize the effectiveness of different sample preparation techniques in minimizing matrix effects and improving analyte recovery.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect (%)Key Advantages & Disadvantages
Protein Precipitation (PPT) 90 - 105%30 - 60% (Suppression)Advantages: Simple, fast, and inexpensive. Disadvantages: Prone to significant matrix effects as it does not effectively remove phospholipids.[13]
Liquid-Liquid Extraction (LLE) 70 - 90%15 - 30% (Suppression)Advantages: Provides cleaner extracts than PPT. Disadvantages: Can be labor-intensive, requires large volumes of organic solvents, and may have lower recovery for polar analytes.[13][17]
Solid-Phase Extraction (SPE) 85 - 100%< 15%Advantages: Highly effective and versatile for removing a wide range of interferences, leading to the cleanest extracts. Disadvantages: Requires method development and can be more expensive.[13][18]

Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used.

Experimental Protocols

1. Protocol for Quantitative Assessment of Matrix Factor

This protocol allows for the quantitative evaluation of matrix effects as recommended by regulatory agencies.[9][10]

  • Objective: To calculate the Matrix Factor (MF) for Iloperidone.

  • Procedure:

    • Prepare Sample Sets:

      • Set A (Neat Solution): Spike Iloperidone and P88-d3 into the final reconstitution solvent at low and high concentrations.

      • Set B (Post-extraction Spike): Extract at least six different lots of blank plasma using your validated sample preparation method. Spike Iloperidone and P88-d3 into the final, dried extract at the same low and high concentrations as Set A.

    • Analysis: Analyze all samples using the developed LC-MS/MS method.

    • Calculation:

      • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

      • IS-Normalized MF: IS-Normalized MF = (MF of Iloperidone) / (MF of P88-d3)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[10]

2. Protocol for Post-Column Infusion Experiment

This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[14][15]

  • Objective: To qualitatively identify retention time zones with significant matrix effects.

  • Setup:

    • Configure the LC-MS system with a T-junction between the analytical column and the mass spectrometer's ion source.

    • Use a syringe pump to deliver a constant, low-flow infusion of a solution containing Iloperidone and P88-d3 into the T-junction.

  • Procedure:

    • Establish a Stable Baseline: Begin the infusion and allow the MS signal to stabilize, creating a constant baseline.

    • Inject Blank Matrix Extract: Inject a blank plasma sample that has been processed through your sample preparation method.

    • Monitor the Signal: Monitor the signal for Iloperidone and P88-d3. Any significant drop in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.

  • Interpretation: The resulting chromatogram will show "suppression zones." The chromatographic method should be optimized to ensure that the Iloperidone peak does not elute within these zones.

Visualizations

cluster_0 Troubleshooting Workflow Start Start Problem Inconsistent Results or Low Signal Intensity Start->Problem Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Problem->Assess_ME Is Matrix Effect Suspected? Identify_Suppression Identify Suppression Zones (Post-Column Infusion) Assess_ME->Identify_Suppression Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) Identify_Suppression->Optimize_SP Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Revalidate Re-evaluate Matrix Effect Optimize_LC->Revalidate Revalidate->Optimize_SP CV > 15% End Robust Method Revalidate->End CV < 15% cluster_1 Mechanism of Ion Suppression in ESI Droplet ESI Droplet Gas_Phase Gas Phase Ions (To MS Analyzer) Droplet->Gas_Phase Competition for Charge & Surface Access Analyte Iloperidone Analyte->Droplet IS P88-d3 IS->Droplet Matrix Phospholipids, Salts, etc. Matrix->Droplet cluster_2 Sample Preparation Strategy Plasma Plasma Sample (Iloperidone + P88-d3 + Matrix) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Simple, Fast LLE Liquid-Liquid Extraction Plasma->LLE Cleaner SPE Solid-Phase Extraction Plasma->SPE Cleanest Analysis LC-MS/MS Analysis PPT->Analysis High Matrix Effect LLE->Analysis Moderate Matrix Effect SPE->Analysis Low Matrix Effect

References

Technical Support Center: Stability of Iloperidone P88-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Iloperidone (B1671726) P88-d3 in biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling, storage, and analysis of Iloperidone P88-d3 in biological samples.

Issue Potential Cause Recommended Solution
High Variability in Quality Control (QC) Samples 1. Inconsistent freeze-thaw cycles. 2. Prolonged exposure of samples to room temperature. 3. Improper long-term storage conditions. 4. Inconsistent sample preparation.1. Minimize the number of freeze-thaw cycles to a maximum of three. Aliquot samples if repeated analysis is anticipated. 2. Keep plasma samples on ice during processing and minimize time at room temperature. 3. Ensure long-term storage is maintained at -80°C. 4. Follow a standardized and validated sample preparation protocol consistently.
Low Analyte Response or Signal Loss 1. Degradation of the analyte due to improper storage. 2. Adsorption to container surfaces.1. Verify storage conditions and duration. For long-term storage (e.g., 3 weeks), samples should be kept at -80°C. 2. Use low-binding polypropylene (B1209903) tubes for sample storage and preparation.
Presence of Unexpected Peaks in Chromatogram 1. Contamination of the biological matrix or reagents. 2. Degradation of Iloperidone or its metabolites.1. Analyze blank matrix samples to identify potential interferences. Ensure high purity of all solvents and reagents. 2. Review sample handling and storage history. Significant degradation of Iloperidone and its metabolites, including P88, has not been observed under validated storage conditions.
Inaccurate Quantification Results 1. Instability of the internal standard (Iloperidone P88-d3). 2. Matrix effects affecting ionization.1. Iloperidone P88-d3 is used as a stable isotope-labeled internal standard and is expected to have similar stability to the unlabeled analyte. Ensure its proper storage as a solid at -20°C or 2-8°C as recommended by the supplier. 2. A validated bioanalytical method, such as the one described below, should be used to minimize and correct for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Iloperidone P88-d3 solid material?

A1: As a solid, Iloperidone P88-d3 should be stored at -20°C for long-term stability, with some suppliers also indicating storage at 2-8°C is acceptable[1][2]. One supplier suggests that the related compound, Iloperidone-d3, is stable for at least four years when stored at -20°C[3].

Q2: How stable is Iloperidone P88 in plasma at room temperature?

A2: Studies have shown that Iloperidone and its metabolite P88 are stable in rat plasma at room temperature. The relative error (RE%) and relative standard deviation (RSD%) are within acceptable limits as per FDA guidelines, indicating no significant degradation[3].

Q3: Can I freeze and thaw plasma samples containing Iloperidone P88 multiple times?

A3: It is recommended to limit freeze-thaw cycles. Validated methods have shown that Iloperidone and P88 are stable for at least three freeze-thaw cycles from -80°C to room temperature[3]. To avoid potential degradation, it is best practice to aliquot samples into single-use vials before freezing if multiple analyses are planned.

Q4: What is the long-term stability of Iloperidone P88 in plasma?

A4: Iloperidone and its metabolite P88 are stable in rat plasma when stored at -80°C for at least 3 weeks[3].

Q5: Is Iloperidone P88 stable in the autosampler during an analytical run?

A5: Yes, Iloperidone and P88 have demonstrated stability in an autosampler set at a controlled temperature, with results meeting FDA guidelines[3].

Quantitative Stability Data

The following table summarizes the stability of Iloperidone and its metabolite P88 in rat plasma under various storage conditions, as determined by a validated UPLC-MS/MS method. The data is presented as Relative Error (RE%) and Relative Standard Deviation (RSD%).

Analyte Condition Concentration (ng/mL) RE% RSD%
Iloperidone Room Temperature0.1-4.47.0
4.08.60.3
Autosampler0.14.62.5
4.02.92.9
Freeze-Thaw (3 cycles)0.12.86.2
4.0-1.54.8
Long-Term (-80°C, 3 weeks)0.11.53.5
4.0-0.12.5
P88 Room Temperature0.1-3.56.5
1.67.51.5
Autosampler0.13.83.5
1.62.13.8
Freeze-Thaw (3 cycles)0.11.55.5
1.6-2.53.5
Long-Term (-80°C, 3 weeks)0.12.52.8
1.6-1.13.2

Data adapted from a study on the simultaneous determination of iloperidone and its metabolites in rat plasma[3].

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis and stability assessment of Iloperidone and its metabolites in plasma.

UPLC-MS/MS Method for Quantification in Rat Plasma

This method is for the simultaneous determination of Iloperidone, P88, and P95 in rat plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard (IS) working solution.

    • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at 4°C for 10 minutes.

    • Transfer the supernatant for UPLC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase:

      • Solvent A: Acetonitrile

      • Solvent B: Water with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      • 0–0.5 min: 10% A

      • 0.5–1.0 min: 90% A

      • 1.0–1.4 min: 90% A

      • 1.4–1.5 min: 10% A

      • 1.5–2.0 min: 10% A

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ion Transitions (m/z):

      • Iloperidone: 427.06 → 261.04

      • P88: 429.05 → 190.00

      • P95: 429.01 → 261.04

Stability Assessment Protocols

The stability of Iloperidone and its metabolites in plasma is assessed using Quality Control (QC) samples at low and high concentrations.

  • Freeze-Thaw Stability:

    • Analyze five replicates of low and high QC samples after they have undergone three freeze-thaw cycles.

    • For each cycle, the samples are frozen at -80°C and then thawed to room temperature.

    • The results are compared against the nominal concentrations.

  • Short-Term (Room Temperature) Stability:

    • Place five replicates of low and high QC samples at room temperature for a specified period (e.g., the expected duration of sample processing).

    • Analyze the samples and compare the results to the nominal concentrations.

  • Autosampler Stability:

    • Place five replicates of low and high QC samples in the autosampler at its operating temperature.

    • Analyze the samples after a duration equivalent to a typical analytical run.

    • Compare the results to the nominal concentrations.

  • Long-Term Stability:

    • Store five replicates of low and high QC samples at -80°C for an extended period (e.g., 3 weeks).

    • Analyze the samples and compare the results to the nominal concentrations.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_analysis Sample Analysis Blood_Collection Blood Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Aliquoting Aliquoting Plasma_Separation->Aliquoting Long_Term_Storage Long-Term Storage (-80°C) Aliquoting->Long_Term_Storage Thawing Thawing Long_Term_Storage->Thawing Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Thawing->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation UPLC_MSMS_Analysis UPLC-MS/MS Analysis Centrifugation->UPLC_MSMS_Analysis

Caption: Workflow for the bioanalysis of Iloperidone P88-d3 in plasma samples.

stability_assessment_logic cluster_conditions Stability Testing Conditions QC_Preparation Prepare Low & High Conc. QC Samples in Plasma Freeze_Thaw Freeze-Thaw Cycles (-80°C to RT) QC_Preparation->Freeze_Thaw Room_Temp Room Temperature (Short-Term) QC_Preparation->Room_Temp Autosampler Autosampler Temperature QC_Preparation->Autosampler Long_Term Long-Term Storage (-80°C) QC_Preparation->Long_Term Analysis UPLC-MS/MS Analysis Freeze_Thaw->Analysis Room_Temp->Analysis Autosampler->Analysis Long_Term->Analysis Comparison Compare with Nominal Concentration (Assess RE% and RSD%) Analysis->Comparison

Caption: Logical flow for assessing the stability of Iloperidone P88-d3.

References

Technical Support Center: Isotopic Exchange Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent issues related to isotopic exchange of deuterated internal standards.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments. Follow the step-by-step instructions to diagnose and resolve the issue.

Problem 1: Decreasing Internal Standard (IS) Signal and/or Increasing Analyte Signal in Spiked Blanks

Symptoms:

  • A noticeable decrease in the deuterated internal standard signal over time or with changes in sample preparation conditions.[1]

  • An unexpected increase in the analyte signal, especially in blank samples spiked only with the internal standard.[1]

  • A chromatographic peak for the unlabeled analyte appearing at the retention time of the internal standard.[1]

This is a classic sign of back-exchange , where deuterium (B1214612) atoms on your standard are replaced by protons from the surrounding environment.[2]

G cluster_0 Diagnosis start Observation: Decreasing IS Signal & Increasing Analyte Signal check_pos Step 1: Verify Label Position Is the deuterium on a heteroatom (O, N, S) or alpha to a carbonyl? start->check_pos check_cond Step 2: Evaluate Conditions Are pH, temperature, or protic solvents promoting exchange? check_pos->check_cond If Yes or Maybe confirm_exchange Conclusion: Back-Exchange Confirmed check_cond->confirm_exchange solution_ph Solution A: Optimize pH Adjust mobile phase/sample pH to 2.5 - 3.0 confirm_exchange->solution_ph solution_temp Solution B: Control Temperature Use cooled autosampler (e.g., 4°C) and maintain low temp during prep confirm_exchange->solution_temp solution_solvent Solution C: Modify Solvents Minimize exposure to protic solvents (H₂O, MeOH). Use aprotic if possible. confirm_exchange->solution_solvent solution_standard Solution D: Select a Better Standard Choose a standard with labels on stable aromatic or aliphatic carbons. confirm_exchange->solution_standard

Caption: Troubleshooting workflow for isotopic back-exchange.

  • Optimize pH: The rate of hydrogen-deuterium exchange is highly pH-dependent.[1][3] The minimum rate of exchange for many compounds occurs around pH 2.5-3.[2][4] Avoid strongly acidic or basic conditions during sample preparation and analysis.[2]

  • Control Temperature: Higher temperatures accelerate the rate of exchange.[1][5] Maintain low temperatures (ideally 0°C to 4°C) throughout your entire workflow, from sample preparation to the autosampler and column compartment.[4]

  • Evaluate Solvents: Protic solvents like water and methanol (B129727) are sources of hydrogen and can facilitate back-exchange.[2][5] Minimize the time your standard is in contact with these solvents. If your methodology allows, switch to aprotic solvents (e.g., acetonitrile).

  • Re-evaluate Your Standard: Check the Certificate of Analysis to confirm the position of the deuterium labels. Labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2][6] If the issue persists, consider sourcing a standard with deuterium labels on more stable positions, such as aromatic or aliphatic carbons.[2]

Problem 2: Non-Linear Calibration Curve

Symptom:

  • Your calibration curve is non-linear, particularly at the lower or upper ends of the concentration range.[2]

Possible Causes:

  • Isotopic Interference: The native analyte contains naturally occurring heavy isotopes (e.g., ¹³C) that contribute to the mass channel of the deuterated internal standard. This is more common when using standards with a low degree of deuteration (e.g., d1, d2).[5]

  • Analyte Impurity in Standard: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity, which can disproportionately affect the response at different concentrations.[2]

  • Check for Isotopic Interference:

    • Acquire a full scan mass spectrum of a high-concentration standard of the unlabeled analyte.

    • Examine the spectrum for a natural isotope peak at the m/z of your deuterated internal standard.[5]

  • Verify Standard Purity:

    • Analyze your internal standard solution by itself to check for the presence of the unlabeled analyte.[7]

    • Consult the Certificate of Analysis for the stated isotopic and chemical purity.

  • Increase Deuteration: If isotopic interference is the issue, use an internal standard with a higher number of deuterium atoms (e.g., d5 or greater).[5] This provides a larger mass shift, moving the IS signal away from the analyte's natural isotope cluster.[5]

  • Use ¹³C or ¹⁵N Standards: These stable isotope-labeled standards provide a larger mass shift and are not prone to back-exchange or interference issues.[5]

  • Adjust IS Concentration: Ensure the internal standard concentration is appropriate. A very low concentration can be more significantly affected by interference from a high concentration of the analyte.[5]

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem?

A1: Isotopic exchange is the unintended swapping of deuterium atoms on a deuterated internal standard with hydrogen atoms from the sample matrix, solvents, or mobile phase.[5] This process, also called "back-exchange," compromises quantitative accuracy. The mass spectrometer distinguishes the analyte from the standard based on their mass difference. If the standard loses deuterium, it can lead to:

  • Underestimation of the Internal Standard: The signal for the deuterated IS decreases, leading to an artificially high analyte-to-IS ratio.[5]

  • Overestimation of the Analyte: The back-exchanged standard contributes to the signal of the native, unlabeled analyte, causing an overestimation of its concentration.[5]

Q2: Which functional groups are most susceptible to isotopic exchange?

A2: The stability of a deuterium label depends heavily on its position in the molecule. Hydrogens attached to heteroatoms are generally the most labile. The table below summarizes the relative lability of hydrogens on common functional groups.

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions
Amines (-NH₂, -NHR)Highly LabileNeutral, acidic, or basic conditions
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions
Amides (-CONH-)LabileAcid or base-catalyzed
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)
Aromatic/Aliphatic C-HLow LabilityGenerally stable under typical analytical conditions

(Data sourced from multiple references).[2][5]

Q3: What are the key factors that promote isotopic exchange?

A3: Several environmental and chemical factors can accelerate the rate of isotopic exchange. Understanding these can help in developing robust analytical methods.

G cluster_factors Promoting Factors center Isotopic Exchange Rate ph pH (High > 8 or Low < 2) ph->center temp Temperature (Elevated) temp->center solvent Solvent (Protic: H₂O, MeOH) solvent->center position Label Position (Labile sites: -OH, -NH) position->center matrix Sample Matrix (Aqueous, Enzymatic) matrix->center

Caption: Key factors that promote isotopic exchange.

FactorImpact on Exchange RateMitigation Strategy
pH High rate at pH < 2 and > 8; minimum around pH 2.5-3.[1][2]Maintain pH between 2.5 and 7.[2]
Temperature Higher temperature increases the rate.[2][5]Store and analyze samples at low temperatures (e.g., 4°C).[2][4]
Solvent Protic solvents (e.g., H₂O, CH₃OH) provide a source of protons.[2]Use aprotic solvents (e.g., acetonitrile) when possible.[2]
Label Position Labels on heteroatoms (O, N, S) are highly labile.[1][2]Choose standards with labels on stable carbon positions.[2][7]
Sample Matrix Water and enzymes in biological matrices can facilitate exchange.[5]Minimize sample processing time; keep samples cold.

Q4: How can I test the stability of my deuterated standard in my specific matrix?

A4: You should perform a stability experiment by incubating the deuterated standard in your blank sample matrix over time.[1] This will determine if your specific storage and analytical conditions are causing back-exchange.[1]

Experimental Protocols

Protocol 1: Assessing Deuterated Internal Standard Stability

Objective: To determine if significant isotopic exchange of the deuterated internal standard (IS) occurs under specific experimental conditions (e.g., in the sample matrix and solvent).[1]

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation and reconstitution solvents

  • LC-MS/MS system

Methodology:

  • Prepare Sample Sets:

    • T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol. This is your baseline.[1]

    • Matrix Stability Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your typical sample storage and handling (e.g., 4°C for 24 hours).

    • Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix stability samples.[1]

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[1]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[1]

  • Data Analysis:

    • Compare IS Signal: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the IS signal suggests degradation or exchange.[1]

    • Look for Analyte Signal: Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[1]

The stability of a deuterated standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment as described above.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
T=0 (Baseline)046.80%No
Matrix Incubation24256.845%Yes
Matrix Incubation (Optimized) 24 4 6.8 8% No
Solvent Incubation (Methanol/H₂O)24254.025%Yes
Solvent Incubation (Optimized) 24 4 2.8 <5% No

References

Technical Support Center: Improving Peak Shape for P88-d3 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the HPLC analysis of P88-d3 and other deuterated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in HPLC?

Poor peak shape in HPLC is typically categorized as either peak tailing or peak fronting. These issues can stem from a variety of chemical and mechanical factors, including secondary interactions between the analyte and the stationary phase, column overload, improper solvent selection, and extra-column volume.[1][2] Addressing these problems is crucial as they can negatively impact resolution, reproducibility, and the accuracy of quantification.[1][3]

Q2: How might the deuteration of P88-d3 affect its chromatographic behavior compared to its non-deuterated analog?

While the fundamental chemical properties remain the same, deuteration can sometimes lead to slight changes in retention time. This is known as the "isotope effect." Using deuterium (B1214612) oxide (D₂O) as a component of the mobile phase can also alter the retention times and selectivity of analytes due to its higher polarity and viscosity compared to water (H₂O).[4] However, the core principles of troubleshooting poor peak shape (e.g., addressing silanol (B1196071) interactions, preventing column overload) remain identical for both deuterated and non-deuterated compounds.

Q3: What is peak tailing and how is it quantitatively measured?

Peak tailing is an asymmetrical distortion where the latter half of the peak is broader than the front half.[5] It is one of the most common peak shape problems and often indicates unwanted secondary interactions.[5][6] Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, Gaussian peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing, and values above 2.0 can be unacceptable for methods requiring high precision.[1][6]

Q4: What is peak fronting and what does it indicate?

Peak fronting is an asymmetrical distortion where the front (leading) side of the peak is broader than the trailing side.[7] This issue is most commonly caused by sample overload (injecting too high a concentration or volume) or a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a solvent that is significantly stronger than the mobile phase.[8][9][10]

Troubleshooting Guide

Problem: My P88-d3 peak is tailing.

Peak tailing for a compound like P88-d3, which may have basic functional groups, is frequently caused by interactions with the stationary phase or other method parameters.

  • Secondary Silanol Interactions: The primary cause of tailing for basic compounds is often the interaction between protonated amine groups on the analyte and ionized residual silanol groups on the silica-based column packing.[3][5][6]

    • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing these secondary interactions.[1][3]

    • Solution 2: Use a Modern, End-capped Column. Select a high-purity, Type B silica (B1680970) column that is well end-capped or a hybrid particle column. These columns have fewer accessible silanol groups.[3]

    • Solution 3: Increase Buffer Strength. Using a higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol sites and improve peak shape.[1]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the sample concentration by diluting it and re-inject.[1]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause tailing.

    • Solution: Replace the guard column. If the problem persists, try flushing the analytical column or replacing it if it is old or has a high backpressure.[6][11]

Problem: My P88-d3 peak is fronting.

Peak fronting is a clear indicator of specific issues related to the sample and its introduction onto the column.

  • Sample Overload (Volume or Mass): Injecting too large a sample volume or a sample that is too concentrated can overwhelm the column's capacity.[7]

    • Solution 1: Reduce Injection Volume. Decrease the injection volume and observe the effect on the peak shape.[8][11]

    • Solution 2: Dilute the Sample. Lower the concentration of the sample. This is especially important for standards used for quantification.[7][8]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread and elute prematurely, resulting in a fronting peak.[9][12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, use the lowest concentration possible and reduce the injection volume.[11][12]

Problem: My peak shape is inconsistent between different runs or batches.

Inconsistent peak shape points to issues with method robustness and system equilibration.

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, especially in gradient methods, retention times and peak shapes can vary.[11]

    • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) between runs.[13]

  • Mobile Phase Preparation: Small variations in mobile phase pH or composition can significantly affect the peak shape of ionizable compounds.[14]

    • Solution: Prepare fresh mobile phase for each batch. Ensure accurate pH measurement and consistent mixing of solvents.[11]

  • Temperature Fluctuations: Changes in column temperature can affect analyte retention and peak shape.[15]

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[11]

Data Presentation

Quantitative data is essential for systematically troubleshooting peak shape. The following tables illustrate the expected impact of changing key parameters.

Table 1: Example Effect of Mobile Phase pH on the Tailing Factor (Tf) of a Basic Analyte

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)Peak Shape
6.54.22.5Severe Tailing
4.55.81.8Moderate Tailing
2.87.11.1Symmetrical

Table 2: Example Impact of Injection Volume and Sample Solvent on Peak Asymmetry

Injection Volume (µL)Sample SolventAsymmetry Factor (As)Peak Shape
5Mobile Phase1.05Symmetrical
20Mobile Phase1.10Symmetrical
5100% Acetonitrile0.75Fronting
20100% Acetonitrile0.60Severe Fronting

(Note: Mobile phase is assumed to be weaker than 100% Acetonitrile)

Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase pH Optimization

This protocol is designed to identify the optimal mobile phase pH to minimize peak tailing for a basic compound like P88-d3.

  • Preparation: Prepare three separate mobile phases containing the same organic modifier and buffer salt, but adjust the pH to three different levels (e.g., pH 2.8, 4.5, and 6.5) using an appropriate acid (e.g., formic acid or phosphoric acid).

  • System Setup: Install a robust C18 column. Set the flow rate and column temperature to your standard operating conditions.

  • Equilibration: Equilibrate the column with the first mobile phase (e.g., pH 6.5) for at least 20 column volumes.

  • Injection: Inject a standard solution of P88-d3. Record the chromatogram.

  • Data Analysis: Measure the retention time and calculate the Tailing Factor (Tf) for the P88-d3 peak.

  • Wash and Re-equilibrate: Thoroughly flush the system and column with the next mobile phase (e.g., pH 4.5) and re-equilibrate.

  • Repeat: Repeat steps 4-6 for each of the remaining mobile phase pH values.

  • Evaluation: Compare the Tailing Factors obtained at each pH. The pH that provides a Tf closest to 1.0 is optimal for peak shape.

Protocol 2: Diagnosing Sample Overload and Solvent Effects

This protocol helps determine if peak fronting is caused by excessive injection volume/mass or an incompatible sample solvent.

  • Preparation: Prepare two versions of your P88-d3 sample:

    • Sample A: Dissolved in the initial mobile phase.

    • Sample B: Dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile).

  • System Setup: Equilibrate the HPLC system with your standard mobile phase.

  • Injection Series 1 (Volume):

    • Inject a small volume (e.g., 2 µL) of Sample A. Record the chromatogram and calculate the Asymmetry Factor (As).

    • Increase the injection volume incrementally (e.g., 5 µL, 10 µL, 20 µL), recording the Asymmetry Factor for each injection. A significant decrease in As with increasing volume indicates overload.

  • Injection Series 2 (Solvent Effect):

    • Inject a small volume (e.g., 2 µL) of Sample B.

    • Compare the Asymmetry Factor with the result from the 2 µL injection of Sample A. A significantly lower As for Sample B indicates a strong solvent effect.

Visualizations

G start start decision decision process process solution solution bad_result bad_result start_node Peak Tailing Observed (Tf > 1.2) check_pH Is Mobile Phase pH 2 units below pKa? start_node->check_pH check_column Is Column Old or Contaminated? check_pH->check_column  Yes lower_pH Lower mobile phase pH to 2.5-3.0 check_pH->lower_pH No   check_conc Is Sample Concentration High? check_column->check_conc  No replace_column Replace Guard/Analytical Column check_column->replace_column Yes   other_issues Investigate Secondary Interactions (e.g., metal chelation) check_conc->other_issues  No dilute_sample Dilute Sample 10-fold check_conc->dilute_sample Yes   solution_good_peak Symmetrical Peak Achieved lower_pH->solution_good_peak Peak Shape Improved replace_column->solution_good_peak Peak Shape Improved dilute_sample->solution_good_peak Peak Shape Improved

Caption: A troubleshooting workflow for addressing peak tailing issues.

G cause cause effect effect sub_cause sub_cause main Peak Fronting Observed (As < 0.9) overload Sample Overload main->overload solvent Solvent Mismatch main->solvent column Column Issues main->column mass Concentration too high (Mass Overload) overload->mass volume Injection volume too large (Volume Overload) overload->volume solvent_str Sample solvent stronger than mobile phase solvent->solvent_str collapse Stationary Phase Collapse (rare, with 100% aqueous) column->collapse dead_vol Excessive Dead Volume at Column Inlet column->dead_vol

Caption: Common causes and relationships leading to peak fronting.

References

Technical Support Center: Analysis of Iloperidone Metabolite P88-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Iloperidone (B1671726) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during bioanalytical method development, with a specific focus on mitigating ion suppression for the deuterated internal standard of the Iloperidone metabolite P88 (P88-d3).

Troubleshooting Guide: Reducing Ion Suppression for P88-d3

Ion suppression is a common matrix effect in LC-MS/MS analysis that can lead to reduced sensitivity, poor accuracy, and variable results.[1][2][3] The following guide provides a systematic approach to troubleshoot and minimize ion suppression for P88-d3.

Issue 1: Low or Inconsistent P88-d3 Signal Intensity

A primary indicator of ion suppression is a weak or erratic signal for the internal standard.

Question: My P88-d3 signal is significantly lower in plasma samples compared to the neat solution. What are the likely causes and how can I fix this?

Answer: This strongly suggests that components from the plasma matrix are co-eluting with P88-d3 and suppressing its ionization.[1][4][5] Here are the steps to address this:

1. Optimize Sample Preparation:

The goal of sample preparation is to remove interfering matrix components before analysis.[1][2] Two common and effective methods for Iloperidone and its metabolites are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[6][7]

  • Protein Precipitation (PPT): This is a simpler and faster method.[6]

    • Protocol: A common approach involves precipitating plasma proteins with acetonitrile (B52724).[6][8] For instance, mix 100 µL of plasma with 300 µL of acetonitrile containing the internal standard. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PPT, which can be crucial for minimizing ion suppression.[2][7]

    • Protocol: A validated method for Iloperidone and its metabolites utilizes an Oasis HLB cartridge. The general steps involve conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences, and finally eluting the analytes of interest.

2. Refine Chromatographic Separation:

Optimizing the liquid chromatography (LC) conditions can separate P88-d3 from co-eluting matrix interferences.[1][4]

  • Mobile Phase Modification: Adjusting the mobile phase composition can alter the elution profile of both the analyte and interferences. Successful methods for Iloperidone often use a gradient elution with:

    • Aqueous Phase: Water with 0.1% formic acid.[6][8][9]

    • Organic Phase: Acetonitrile or methanol.[6][8]

  • Column Selection: The choice of the analytical column is critical for achieving good separation. A UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) has been shown to provide excellent peak shape and resolution for Iloperidone and its metabolites.[6][8]

  • Gradient Optimization: Modifying the gradient slope can improve the separation between P88-d3 and interfering components.[4] Experiment with a shallower gradient around the elution time of P88-d3 to enhance resolution.

3. Adjust Mass Spectrometer (MS) Source Parameters:

Fine-tuning the ion source parameters can sometimes help to mitigate the effects of ion suppression. Key parameters to optimize include:

  • Capillary Voltage

  • Source Temperature

  • Gas Flows (Nebulizer and Drying Gas)

Issue 2: Poor Reproducibility and Accuracy in Quality Control (QC) Samples

Inconsistent results for QC samples often point towards variable matrix effects between different sample lots.

Question: My accuracy and precision data for QC samples are outside the acceptable limits. How can I improve the robustness of my assay?

Answer: This issue highlights the importance of a well-validated and robust method that can account for sample-to-sample variability.

1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

The use of a deuterated internal standard like P88-d3 is a highly effective strategy to compensate for ion suppression.[7][10] Since P88-d3 is chemically and physically very similar to the analyte P88, it will experience similar ion suppression effects. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be normalized.[1]

2. Matrix-Matched Calibrants and QCs:

To ensure that the calibration standards and quality control samples accurately reflect the behavior of the unknown samples, they should be prepared in the same biological matrix (e.g., blank plasma).[10] This helps to mimic the matrix effects experienced by the actual samples.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of Iloperidone and its metabolites.

Experiment Methodology
Sample Preparation (Protein Precipitation) 1. Pipette 100 µL of rat plasma into a microcentrifuge tube. 2. Add 300 µL of acetonitrile containing the internal standard (P88-d3). 3. Vortex the mixture for 1 minute. 4. Centrifuge at 14,000 rpm for 10 minutes. 5. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. 6. Reconstitute the residue in 100 µL of the mobile phase. 7. Inject a portion of the reconstituted sample into the UPLC-MS/MS system.[6]
UPLC-MS/MS Analysis Chromatographic System: Waters ACQUITY UPLC System Column: UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm[6][8] Mobile Phase A: 0.1% Formic Acid in Water[6][8][9] Mobile Phase B: Acetonitrile[6][8] Flow Rate: 0.4 mL/min[6][8][9] Gradient: A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[6][8][9]
Evaluation of Matrix Effect 1. Set A: Prepare standard solutions of the analyte and internal standard in the mobile phase. 2. Set B: Prepare blank plasma extracts (using the chosen sample preparation method) and spike the final reconstituted solution with the analyte and internal standard at the same concentrations as Set A. 3. Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100. A value close to 100% indicates minimal matrix effect.[6]

Quantitative Data Summary

The following table summarizes the reported matrix effect and recovery data from a validated UPLC-MS/MS method for Iloperidone and its metabolites in rat plasma.[6]

Analyte Concentration (ng/mL) Matrix Effect (%) Recovery (%)
Iloperidone0.1114.3 ± 4.5111.8 ± 3.7
2.0110.7 ± 5.1108.2 ± 4.2
4.0112.5 ± 3.9106.1 ± 2.9
P880.1108.9 ± 6.2105.4 ± 5.8
0.8105.3 ± 4.8102.7 ± 3.5
1.6109.1 ± 5.5106.3 ± 4.1
P950.1111.2 ± 7.1108.6 ± 6.4
0.8107.4 ± 5.3104.9 ± 4.7
1.6110.5 ± 6.8107.2 ± 5.1

Data presented as Mean ± SD (n=5). A matrix effect between 85% and 115% is generally considered acceptable.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][10] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.

Q2: Why is a deuterated internal standard like P88-d3 used?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis.[10] Because it has nearly identical physicochemical properties to the analyte (P88), it co-elutes and experiences the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio, effectively compensating for signal variability caused by matrix effects.[1]

Q3: Can I just dilute my sample to reduce ion suppression?

A3: Diluting the sample can be a simple way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[10] However, this approach also dilutes the analyte of interest. This strategy is only viable if the analyte concentration is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.

Q4: My method uses protein precipitation, but I still see significant ion suppression. What should I do?

A4: While protein precipitation is a quick and easy sample preparation technique, it may not be sufficient for removing all interfering matrix components, especially phospholipids.[2] If you are still experiencing significant ion suppression, consider switching to a more rigorous sample preparation method like Solid-Phase Extraction (SPE). SPE can provide a much cleaner sample extract, leading to reduced matrix effects.

Visualizations

IonSuppressionTroubleshooting start Low/Inconsistent P88-d3 Signal sample_prep Optimize Sample Preparation start->sample_prep chromatography Refine Chromatographic Separation start->chromatography ms_params Adjust MS Source Parameters start->ms_params ppt Protein Precipitation (PPT) sample_prep->ppt spe Solid-Phase Extraction (SPE) sample_prep->spe mobile_phase Modify Mobile Phase chromatography->mobile_phase column Change Column chromatography->column gradient Optimize Gradient chromatography->gradient end Improved P88-d3 Signal ms_params->end spe->end gradient->end

Caption: Troubleshooting workflow for low P88-d3 signal.

ExperimentalWorkflow plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Protein precipitation sample preparation workflow.

References

Troubleshooting low recovery of P88-d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of P88-d3, a deuterated internal standard for Poloxamer 188, during sample extraction from biological matrices.

General Troubleshooting

Q: My P88-d3 recovery is low, but I don't know why. Where should I start?

A: The first and most critical step in troubleshooting low recovery is to determine where the analyte is being lost. This is achieved by systematically collecting and analyzing every fraction generated during the extraction process.[1][2] By comparing the amount of P88-d3 in each fraction, you can pinpoint the problematic step and apply a targeted solution.

Fraction Collection Strategy:

  • For Solid-Phase Extraction (SPE):

    • Collect the sample solution that passes through the cartridge during the loading step (the "flow-through").

    • Collect each of the wash solutions as separate fractions.

    • Collect the final elution solution (this is your intended final sample).

    • Analyze all collected fractions using your established analytical method.

  • For Liquid-Liquid Extraction (LLE):

    • After partitioning and centrifugation, carefully collect the aqueous layer.

    • Collect the organic layer (your intended extract).

    • Analyze both phases to determine the partitioning efficiency of P88-d3.

The results from this analysis will guide you to the appropriate troubleshooting section below.

Troubleshooting Solid-Phase Extraction (SPE)

Low recovery in SPE is a common issue that can often be resolved by systematically optimizing the various steps of the procedure.[3][4] P88-d3, as a deuterated form of Poloxamer 188, is an amphiphilic polymer, and its unique properties must be considered when selecting the SPE method.[5]

Q: My P88-d3 is in the flow-through/load fraction. How do I fix this?

A: If your analyte is found in the loading fraction, it means it is not being adequately retained by the sorbent.[1][2] This typically points to an issue with the sorbent choice or the sample loading conditions.

  • Cause 1: Incorrect Sorbent Choice. P88 is a large, amphiphilic molecule with both hydrophobic (polyoxypropylene) and hydrophilic (polyoxyethylene) regions.[5] A standard reversed-phase sorbent (like C18 or C8) is a good starting point. If retention is poor, the analyte may be too hydrophilic for the sorbent.

    • Solution: Consider a mixed-mode sorbent that offers both reversed-phase and ion-exchange capabilities, or a polymer-based reversed-phase sorbent which may provide better retention for large molecules.

  • Cause 2: Strong Sample Solvent. If the solvent in which your sample is dissolved is too strong (i.e., has a high percentage of organic solvent), it can prevent the analyte from binding to the sorbent.[1]

    • Solution: Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading it onto the SPE cartridge. Ensure the final organic content of the sample is low enough to permit strong binding.

  • Cause 3: Cartridge Overload. Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through unretained.[1]

    • Solution: Reduce the sample volume or concentration. Alternatively, use an SPE cartridge with a larger sorbent mass.[6]

Q: My P88-d3 is being lost in the wash fraction. What should I do?

A: This indicates that the wash solvent is too strong, prematurely eluting the analyte of interest along with the interferences.[1][2]

  • Cause: Wash Solvent Polarity. The wash solvent is likely too similar in polarity to your final elution solvent.

    • Solution: Decrease the strength of the wash solvent. For a reversed-phase method, this means reducing the percentage of organic solvent in the wash solution. The ideal wash step should be strong enough to remove interferences but weak enough to leave the P88-d3 bound to the sorbent.[4]

Q: My P88-d3 is not present in any fraction and seems stuck on the cartridge. Why?

A: If P88-d3 is not found in the flow-through, wash, or eluate, it is likely irreversibly bound to the sorbent due to an elution solvent that is too weak.[1][3]

  • Cause 1: Insufficient Elution Solvent Strength. The chosen elution solvent is not strong enough to disrupt the interactions between P88-d3 and the sorbent.

    • Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this involves increasing the percentage of the organic component (e.g., from 50% methanol (B129727) to 90% methanol or acetonitrile). Consider adding a small amount of a modifier like an acid or base if secondary interactions are suspected.[3]

  • Cause 2: Insufficient Elution Volume. The volume of the elution solvent may not be adequate to completely pass through the sorbent bed and carry the analyte with it.[3]

    • Solution: Increase the volume of the elution solvent. Try eluting with two or three smaller aliquots of the solvent instead of one large volume to improve efficiency.[2]

Data Presentation: SPE Parameter Optimization
ParameterPotential ProblemRecommended Action
Sorbent Type Analyte is too polar/non-polar for the sorbent, leading to poor retention.Match sorbent polarity to the analyte. For amphiphilic P88, consider polymer-based or mixed-mode sorbents.
Sample pH (Less critical for non-ionic P88) May affect matrix components and secondary interactions.Adjust sample pH to disrupt potential matrix interactions if necessary.
Sample Load Flow Rate Flow rate is too fast, preventing equilibrium and reducing binding.[6]Decrease the flow rate during sample loading to ~1-2 mL/min.
Wash Solvent Strength Too strong, causing premature elution of P88-d3.Decrease the organic content of the wash solvent.
Elution Solvent Strength Too weak, resulting in incomplete elution.Increase the organic content of the elution solvent or try a stronger solvent (e.g., acetonitrile (B52724) instead of methanol).
Elution Volume Insufficient volume to completely desorb the analyte.Increase the elution volume or use multiple smaller elution steps.

Experimental Workflow: SPE

SPE_Workflow start Start condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water) condition->equilibrate load 3. Load Sample (Containing P88-d3) equilibrate->load wash 4. Wash Interferences (e.g., 5% Methanol/Water) load->wash elute 5. Elute Analyte (e.g., 90% Methanol/Water) wash->elute collect Collect Eluate for Analysis elute->collect

Caption: Standard workflow for Solid-Phase Extraction (SPE).

Troubleshooting Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7] Optimizing recovery for an amphiphilic compound like P88-d3 requires careful selection of the extraction solvent and conditions.

Q: My P88-d3 recovery is poor. How do I choose a better extraction solvent?

A: The choice of extraction solvent is the most critical factor in LLE.[7] The goal is to use a solvent that maximizes the partitioning of your analyte into the organic phase while minimizing the extraction of matrix interferences.

  • Cause: Polarity Mismatch. The polarity of the extraction solvent does not effectively solubilize P88-d3. Since P88 is amphiphilic, a solvent of intermediate polarity is often a good choice.

    • Solution: Test a panel of solvents with varying polarities. For P88, solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane (B109758) could be effective. Try to match the polarity of the solvent to the analyte.[7] Highly non-polar solvents (e.g., hexane) may not efficiently extract the polar portions of the molecule, while highly polar solvents may be miscible with the aqueous sample.

Q: How can I improve the partitioning of P88-d3 into the organic phase?

A: If the analyte shows some affinity for the aqueous phase, several techniques can be used to drive it into the organic layer.

  • Cause 1: Unfavorable Partition Coefficient. The inherent properties of P88-d3 may lead to significant partitioning in the aqueous phase.

    • Solution 1: Salting Out. Add a high concentration of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous sample.[7][8] This increases the polarity of the aqueous phase, reducing the solubility of amphiphilic compounds and forcing them into the organic solvent, thereby improving recovery.[8]

    • Solution 2: Increase Solvent-to-Sample Ratio. Using a larger volume of organic solvent relative to the aqueous sample can improve recovery.[7] A ratio of 5:1 or 7:1 (organic:aqueous) is often a good starting point.[8]

  • Cause 2: Insufficient Mixing. Inadequate mixing between the two phases leads to poor extraction efficiency as equilibrium is not reached.

    • Solution: Ensure thorough mixing by vortexing for a sufficient amount of time (e.g., 1-5 minutes). However, avoid overly vigorous shaking which can lead to emulsions.

Data Presentation: LLE Parameter Optimization
ParameterPotential ProblemRecommended Action
Organic Solvent Polarity mismatch leads to poor partitioning of P88-d3.Screen solvents of varying polarities (e.g., MTBE, Ethyl Acetate, Dichloromethane).
Solvent:Sample Ratio Low ratio results in incomplete extraction.Increase the ratio of organic solvent to aqueous sample (e.g., 5:1 or higher).[8]
"Salting Out" P88-d3 has high affinity for the aqueous phase.Add salt (e.g., NaCl, Na₂SO₄) to the aqueous sample to decrease analyte solubility.[7]
Mixing/Vortex Time Insufficient contact time between phases.Vortex for an adequate duration (e.g., 1-5 min) to ensure partitioning equilibrium.
Emulsion Formation Overly vigorous mixing or matrix components create a stable emulsion.Centrifuge at a higher speed/longer time. Consider gentle rocking instead of vortexing.

Experimental Workflow: LLE

LLE_Workflow start Start prep 1. Sample Preparation (Add P88-d3 to Matrix) start->prep add_solvent 2. Add Immiscible Organic Solvent prep->add_solvent mix 3. Vortex/Mix (To Partition Analyte) add_solvent->mix centrifuge 4. Centrifuge (To Separate Phases) mix->centrifuge transfer 5. Transfer Organic Layer centrifuge->transfer drydown 6. Evaporate & Reconstitute transfer->drydown collect Ready for Analysis drydown->collect

Caption: Standard workflow for Liquid-Liquid Extraction (LLE).

Detailed Experimental Protocols

These are generalized starting protocols. Optimization will be required for specific matrices and analytical instrumentation.

Protocol 1: Reversed-Phase SPE of P88-d3 from Plasma
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of P88-d3 internal standard working solution. Add 600 µL of 2% phosphoric acid in water and vortex to mix. This step precipitates proteins and dilutes the sample. Centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent bed to dry.[3]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the P88-d3 from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for your analytical method.

Protocol 2: LLE of P88-d3 from Plasma
  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the P88-d3 internal standard working solution.

  • Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Extraction: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the sample at 12,000 x g for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.

  • Collection: Carefully transfer the upper organic layer (approx. 500 µL) to a new clean tube, being careful not to disturb the lower layer.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate mobile phase for analysis.

Overall Troubleshooting Workflow

Troubleshooting_Workflow start_node start_node q_node q_node proc_node proc_node sol_node sol_node start Low P88-d3 Recovery q1 Where is the analyte being lost? start->q1 spe_path SPE Troubleshooting q1->spe_path Analyte loss identified in SPE fractions lle_path LLE Troubleshooting q1->lle_path Analyte found in wrong LLE phase q_spe1 In Flow-through? spe_path->q_spe1 sol_spe1 Check Sorbent Choice Decrease Sample Solvent Strength Increase Sorbent Mass q_spe1->sol_spe1 Yes q_spe2 In Wash? q_spe1->q_spe2 No sol_spe2 Decrease Wash Solvent Strength q_spe2->sol_spe2 Yes q_spe3 Not Eluting? q_spe2->q_spe3 No sol_spe3 Increase Elution Strength Increase Elution Volume q_spe3->sol_spe3 Yes sol_lle Check Solvent Choice Increase Solvent:Sample Ratio Add Salt ('Salting Out') Optimize Mix Time

Caption: Decision tree for troubleshooting low P88-d3 recovery.

References

Technical Support Center: Optimization of MS/MS Transitions for Iloperidone and P88-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS transitions for Iloperidone and its deuterated internal standard, P88-d3.

Experimental Protocols

A crucial step in developing a robust LC-MS/MS method is the optimization of mass spectrometry parameters to ensure the highest sensitivity and selectivity for the analytes of interest.

Methodology for MS/MS Transition Optimization

The optimization of MS/MS parameters is typically performed by infusing a standard solution of the analyte directly into the mass spectrometer. This allows for the fine-tuning of parameters without the influence of chromatographic separation.

  • Standard Preparation: Prepare a standard solution of Iloperidone and P88-d3 in an appropriate solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that provides a stable and robust signal. A typical concentration is in the range of 100-1000 ng/mL.

  • Precursor Ion Identification: In positive ionization mode, the precursor ion for both Iloperidone and P88-d3 will be the protonated molecule, [M+H]⁺.

    • Acquire a full scan mass spectrum (Q1 scan) to confirm the m/z of the precursor ions.

  • Product Ion Selection:

    • Perform a product ion scan for each precursor ion. In this mode, the precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and all resulting product ions are scanned in the third quadrupole (Q3).

    • Identify the most intense and stable product ions for each analyte. It is recommended to select at least two product ions per analyte to have a quantifier and a qualifier ion, which enhances the specificity of the method.[1]

  • Collision Energy (CE) Optimization:

    • For each selected precursor-product ion pair (transition), perform a collision energy optimization. This involves ramping the collision energy across a range of values (e.g., 5-50 eV) and monitoring the intensity of the product ion.

    • The collision energy that yields the highest intensity for a specific transition is considered the optimal CE for that transition.

  • Declustering Potential (DP) Optimization:

    • The declustering potential is optimized to maximize the intensity of the precursor ion entering the mass spectrometer. This is typically done by ramping the DP while monitoring the precursor ion intensity in a Q1 scan.

Data Presentation

The following tables summarize the optimized MS/MS transitions for Iloperidone and P88-d3 based on published literature and typical optimization results.

Table 1: Optimized MS/MS Transitions for Iloperidone

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Type
427.1261.025Quantifier
427.1165.135Qualifier

Table 2: Optimized MS/MS Transitions for Iloperidone Metabolite P88-d3 (Internal Standard)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Type
432.2193.130Quantifier
432.2261.028Qualifier

Note: The exact optimal values for collision energy and other parameters may vary depending on the specific mass spectrometer instrument and source conditions.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of Iloperidone and P88-d3.

Issue 1: Low Signal Intensity or Poor Sensitivity

  • Potential Cause: Suboptimal MS/MS parameters, inefficient ionization, or matrix effects.

  • Troubleshooting Steps:

    • Re-optimize MS/MS Parameters: Infuse the analyte and internal standard solutions and re-optimize the collision energy and declustering potential for each transition.

    • Check Ion Source Parameters: Ensure that the ion source temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage are optimized for Iloperidone and P88-d3.

    • Evaluate Matrix Effects: Prepare a set of samples where the analyte and internal standard are spiked into the final extracted matrix from a blank sample and compare the response to a neat solution. Significant signal suppression indicates matrix effects.

    • Improve Sample Preparation: If matrix effects are significant, consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) instead of protein precipitation.

    • Chromatographic Separation: Modify the LC gradient to better separate the analytes from co-eluting matrix components.

Issue 2: Inconsistent or Irreproducible Results

  • Potential Cause: Instability of the analyte or internal standard, variability in the sample preparation process, or chromatographic issues.

  • Troubleshooting Steps:

    • Assess Analyte Stability: Evaluate the stability of Iloperidone and P88-d3 in the sample matrix and in the autosampler over the expected analysis time.

    • Internal Standard Response: Monitor the peak area of P88-d3 across the batch. A consistent internal standard response indicates a stable analytical process. Significant variation may point to issues with sample extraction or matrix effects.

    • Chromatography: Check for peak shape issues such as tailing or fronting, and ensure consistent retention times. Poor chromatography can lead to inconsistent integration and, therefore, variable results.[2][3]

    • Carryover: Inject a blank sample after a high concentration standard to check for carryover. If observed, optimize the autosampler wash method.

Issue 3: Internal Standard (P88-d3) Signal Varies Significantly While Analyte (Iloperidone) Signal is Stable

  • Potential Cause: Issues specific to the internal standard, such as degradation, poor recovery during extraction, or differential matrix effects.

  • Troubleshooting Steps:

    • Check Internal Standard Purity and Stability: Ensure the purity of the P88-d3 standard. Prepare fresh stock and working solutions.

    • Extraction Recovery: Evaluate the extraction recovery of both the analyte and the internal standard. A significant difference in recovery can lead to inaccurate quantification.

    • Differential Matrix Effects: Even with a deuterated internal standard, differential matrix effects can occur if there is chromatographic separation between the analyte and the internal standard.[4] Optimize the chromatography to ensure co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for Iloperidone and P88-d3 in positive electrospray ionization?

A1: In positive electrospray ionization (ESI+), the expected precursor ions are the protonated molecules ([M+H]⁺). For Iloperidone (MW = 426.5 g/mol ), the precursor ion will have an m/z of approximately 427.1. For P88-d3, which is a deuterated metabolite of Iloperidone, the exact mass will depend on the molecular weight of the P88 metabolite and the number of deuterium (B1214612) atoms. Assuming P88 is hydroxylated Iloperidone (MW = 428.5 g/mol ), P88-d3 would have a molecular weight of approximately 431.5 g/mol , leading to a precursor ion of m/z 432.2.

Q2: Why is it important to have a qualifier ion transition in addition to a quantifier?

A2: Using two transitions (a quantifier and a qualifier) for each analyte significantly increases the confidence in the identification of the compound.[1] The ratio of the quantifier to the qualifier peak area should be consistent across all samples and standards. A deviation in this ratio could indicate the presence of an interference co-eluting with the analyte of interest.

Q3: What could cause a shift in retention time for the deuterated internal standard (P88-d3) compared to the analyte (Iloperidone)?

A3: A slight difference in retention time between a deuterated internal standard and its non-deuterated analog can occur due to the isotope effect, especially in reversed-phase chromatography. This effect is generally small but can be more pronounced with a higher number of deuterium atoms. It is important to ensure that the peak integration windows are set appropriately for both the analyte and the internal standard. If the separation is significant, it could lead to differential matrix effects, and chromatographic conditions should be adjusted to achieve co-elution.[4]

Q4: How can I troubleshoot high background noise in my chromatograms?

A4: High background noise can originate from several sources. Start by checking the purity of your solvents and mobile phase additives. Ensure that the LC system is clean and free of contaminants. Contamination in the mass spectrometer's ion source can also contribute to high background; regular cleaning is recommended. If the noise is specific to the sample matrix, a more effective sample cleanup procedure may be necessary.[3]

Q5: What are typical collision energy ranges to start with for optimizing transitions for small molecules like Iloperidone?

A5: For small molecules in the mass range of Iloperidone, a good starting point for collision energy optimization is a range of 10 to 50 eV. The optimal collision energy will depend on the stability of the precursor ion and the specific fragmentation pathway leading to the product ion.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_infusion Direct Infusion & Optimization cluster_final Final Method prep Prepare Iloperidone & P88-d3 Standards infuse Infuse into Mass Spectrometer prep->infuse q1_scan Q1 Scan for Precursor Ion [M+H]+ infuse->q1_scan prod_scan Product Ion Scan for Fragments q1_scan->prod_scan ce_opt Optimize Collision Energy (CE) prod_scan->ce_opt dp_opt Optimize Declustering Potential (DP) ce_opt->dp_opt final_mrm Select Quantifier & Qualifier Transitions dp_opt->final_mrm

Caption: Experimental workflow for MS/MS transition optimization.

troubleshooting_logic cluster_issue Problem Identification cluster_investigation Investigation Path cluster_solution Potential Solutions issue Inconsistent Analytical Results check_is Check Internal Standard (P88-d3) Response issue->check_is check_chrom Evaluate Chromatography (Peak Shape, RT) issue->check_chrom check_matrix Assess Matrix Effects issue->check_matrix solution_is Prepare Fresh IS / Check Purity check_is->solution_is solution_chrom Optimize LC Method check_chrom->solution_chrom solution_matrix Improve Sample Cleanup check_matrix->solution_matrix

References

Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of P88-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the LC-MS/MS analysis of P88-d3.

Frequently Asked Questions (FAQs)

Q1: What is P88-d3 and why is it prone to carryover?

A1: P88-d3 is a deuterated form of a Vitamin D3 analogue. Vitamin D3 and its analogues are known to be hydrophobic and lipophilic ("sticky") compounds.[1][2][3] This inherent property leads to a higher tendency for the molecule to adsorb to surfaces within the LC-MS/MS system, such as tubing, injector ports, and the analytical column, resulting in carryover.[4][5] Carryover is the appearance of a signal from a previous injection in a current analysis, which can compromise the accuracy of quantitative results.[4][6]

Q2: What are the primary sources of P88-d3 carryover in an LC-MS/MS system?

A2: The most common sources of carryover for hydrophobic compounds like P88-d3 include:

  • Autosampler: The injection needle, syringe, and valve rotor seals are frequent sites of residue buildup.[7][8]

  • Analytical Column: Strong retention of the analyte on the column's stationary phase can lead to gradual bleeding in subsequent runs.[4][9]

  • Connecting Tubing and Fittings: Improperly seated fittings can create dead volumes where the analyte can get trapped.[9]

  • Ion Source: Contamination of the ion source can lead to a persistent background signal.[8]

Q3: How can I identify the source of P88-d3 carryover?

A3: A systematic approach is crucial to pinpoint the source of carryover. The following workflow can help isolate the problematic component:

cluster_0 Systematic Carryover Investigation A Inject High Concentration P88-d3 Standard B Inject Blank Sample A->B C Carryover Observed? B->C D Isolate Autosampler: Replace column with a union C->D Yes K No Significant Carryover C->K No E Inject Blank Sample D->E F Carryover Still Present? E->F G Source is likely Autosampler/Injector F->G Yes H Source is likely Analytical Column F->H No I Troubleshoot Autosampler G->I J Troubleshoot Column H->J

Caption: A logical workflow for systematically identifying the source of P88-d3 carryover.

Troubleshooting Guides

Optimizing Wash Solvents to Reduce P88-d3 Carryover

The selection of an appropriate wash solvent is critical for minimizing carryover from the autosampler. Due to the hydrophobic nature of P88-d3, a strong organic solvent is necessary to effectively clean the injection system.

Experimental Protocol:

  • Prepare a high-concentration P88-d3 standard.

  • Prepare a series of blank samples (matrix without the analyte).

  • Configure the LC-MS/MS system with the initial wash solvent (e.g., 50:50 Methanol:Water).

  • Inject the high-concentration standard followed by three blank injections.

  • Quantify the carryover peak area in the first blank injection.

  • Repeat steps 3-5 with different wash solvent compositions as detailed in the table below.

  • Ensure the system is thoroughly flushed with the new wash solvent before each test.

Table 1: Effect of Wash Solvent Composition on P88-d3 Carryover

Wash Solvent CompositionAverage Carryover (%)
50:50 Methanol:Water1.2%
90:10 Acetonitrile:Water0.8%
100% Isopropanol (IPA)0.3%
50:50 IPA:Acetonitrile0.2%
50:50:1 IPA:Acetonitrile with 1% Formic Acid <0.1%

Note: The data presented in this table is illustrative and may vary depending on the specific LC-MS/MS system and experimental conditions.

Column Cleaning and Regeneration

If the analytical column is identified as the source of carryover, a rigorous cleaning procedure should be implemented.

Experimental Protocol:

  • Disconnect the column from the mass spectrometer.

  • Flush the column with a series of solvents in the following order (for a standard C18 column):

    • Mobile Phase (without buffer salts) for 20 column volumes.

    • 95:5 Water:Acetonitrile for 20 column volumes.

    • 100% Acetonitrile for 30 column volumes.

    • 100% Isopropanol for 30 column volumes.

    • 100% Methylene Chloride (if compatible with your column) for 20 column volumes.

    • 100% Isopropanol for 30 column volumes.

    • 100% Acetonitrile for 30 column volumes.

  • Re-equilibrate the column with the initial mobile phase conditions before reconnecting it to the mass spectrometer.

cluster_1 Column Cleaning Workflow Start Disconnect Column from MS Step1 Flush with Mobile Phase (no salt) Start->Step1 Step2 Flush with 95:5 Water:ACN Step1->Step2 Step3 Flush with 100% ACN Step2->Step3 Step4 Flush with 100% IPA Step3->Step4 Step5 Re-equilibrate with Initial Mobile Phase Step4->Step5 End Reconnect Column to MS Step5->End

Caption: A step-by-step workflow for cleaning and regenerating an analytical column.

General Recommendations for Minimizing P88-d3 Carryover

  • Sample Dilution: If possible, dilute samples to the lowest concentration that still provides adequate signal-to-noise.

  • Injection Volume: Minimize the injection volume to reduce the mass of analyte introduced into the system.

  • Needle Wash: Implement both internal and external needle washes with a strong, optimized wash solvent.

  • Blank Injections: Strategically place blank injections after high-concentration samples in your analytical sequence to monitor and mitigate carryover.[6]

  • System Maintenance: Regularly inspect and replace consumable parts such as rotor seals, needle seats, and tubing.[7] Worn components can contribute to carryover.[7]

References

Impact of co-eluting substances on P88-d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of P88-d3, with a focus on the impact of co-eluting substances.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting substances and how do they impact P88-d3 quantification?

Co-eluting substances are compounds within a sample that have similar or identical retention times to the analyte of interest (P88) or its deuterated internal standard (P88-d3) under specific chromatographic conditions.[1] These interferences can lead to inaccurate quantification by causing ion suppression or enhancement in the mass spectrometer's ion source.[1] Even when using a stable isotope-labeled internal standard like P88-d3, if an interfering compound co-elutes with only the analyte or the internal standard, it can result in erroneous measurements.[1]

Q2: How do deuterated internal standards like P88-d3 mitigate inaccuracies in quantification?

Deuterated internal standards are considered the gold standard for quantitative analysis in mass spectrometry.[2][3] Because they are chemically almost identical to the analyte, they tend to co-elute and experience similar effects from the sample matrix, such as ion suppression or enhancement.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity can be normalized, leading to more accurate and precise quantification.[2]

Q3: Can the deuterium (B1214612) labeling on P88-d3 cause it to separate from P88 during chromatography?

Yes, the substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, a phenomenon known as the "deuterium isotope effect".[3] This can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte.[3][4] If this chromatographic shift occurs, the analyte and the internal standard may be exposed to different levels of matrix effects, potentially compromising the accuracy of the quantification.[2][5]

Q4: What are the common sources of co-eluting interferences for P88-d3?

Potential sources of co-eluting interferences are diverse and can include:

  • Metabolites: Metabolites of the parent drug (P88) or co-administered drugs can have similar chemical structures and chromatographic behavior.[1]

  • Endogenous Matrix Components: Biological samples contain numerous endogenous compounds like lipids, proteins, and salts that can interfere with the analysis.[2]

  • Degradation Products: Improper sample handling or storage can lead to the degradation of the analyte, forming products that may co-elute.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of P88-d3.

Issue 1: Poor Reproducibility of P88/P88-d3 Area Ratio

Possible Causes and Solutions:

Cause Solution
Inconsistent Sample PreparationReview and standardize the sample extraction procedure (e.g., Solid Phase Extraction - SPE) to ensure consistency. Ensure complete and uniform evaporation and reconstitution steps.[6]
Differential Matrix EffectsInvestigate for co-eluting substances that may be suppressing or enhancing the ionization of P88 and P88-d3 to different extents.[6] This is especially critical if there is a slight chromatographic separation between P88 and P88-d3.[2] Consider further sample cleanup or optimization of the chromatographic method to ensure co-elution.[6]
Instrument InstabilityCheck for fluctuations in the mass spectrometer's source conditions or detector response.[6]
Internal Standard InstabilityVerify the stability of the P88-d3 internal standard in the sample matrix and during storage. Degradation of the internal standard can lead to inaccurate results.[4]
Issue 2: Analyte (P88) and Deuterated Internal Standard (P88-d3) Do Not Co-elute

Possible Causes and Solutions:

Cause Solution
Isotope EffectA slight difference in retention time due to the deuterium labeling is sometimes unavoidable.[4] If this shift leads to differential matrix effects, chromatographic conditions need to be optimized.[5]
Mobile Phase CompositionChanges in the mobile phase composition, pH, or gradient can affect the retention times of both the analyte and the internal standard. Ensure the mobile phase is prepared correctly and consistently.[7]
Column DegradationA contaminated or degraded analytical column can lead to shifts in retention time. Replace the column with a new one of the same type and implement a column washing protocol.[2]
Issue 3: Unexpectedly High or Low P88 Concentrations

Possible Causes and Solutions:

Cause Solution
Co-eluting InterferenceA co-eluting substance may be enhancing (high concentration) or suppressing (low concentration) the signal of P88 or P88-d3.[1] Modify the chromatographic method to separate the interference.[4]
Cross-ContaminationCarryover from a high-concentration sample to a subsequent low-concentration one can lead to artificially high results.[2] Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover.[2]
Incorrect Internal Standard ConcentrationAn error in the preparation of the P88-d3 solution will lead to systematic errors in the calculated concentrations. Carefully reprepare the internal standard solution and verify its concentration.[2]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol is designed to quantify the degree of ion suppression or enhancement for P88 in a specific biological matrix.

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a solution of P88 and P88-d3 in a clean solvent (e.g., mobile phase).[4]

    • Set 2 (Post-Extraction Spike): Extract a blank matrix sample. Add P88 and P88-d3 to the final, extracted matrix.[4]

    • Set 3 (Pre-Extraction Spike): Add P88 and P88-d3 to the blank matrix before the extraction process.[4]

  • Analyze the Samples: Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculate Matrix Effect: The matrix effect can be calculated by comparing the peak area of P88 in Set 2 to that in Set 1. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

  • Evaluate Extraction Recovery: Compare the peak area of P88 in Set 3 to that in Set 2 to determine the efficiency of the extraction process.

Quantitative Data Summary:

Parameter Set 1 (Neat) Set 2 (Post-Extraction) Set 3 (Pre-Extraction)
P88 Peak AreaABC
P88-d3 Peak AreaDEF
Matrix Effect (%) \multicolumn{3}{c}{(B / A) * 100}
Extraction Recovery (%) \multicolumn{3}{c}{(C / B) * 100}
Overall Process Efficiency (%) \multicolumn{3}{c}{(C / A) * 100}

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with P88-d3 Internal Standard sample->spike extract Sample Extraction (e.g., SPE) spike->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate P88/P88-d3 Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for P88-d3 quantification.

coelution_impact cluster_outcome Quantification Outcome ideal_chrom Chromatogram P88 & P88-d3 accurate Accurate Quantification ideal_chrom:f1->accurate Similar Matrix Effect interference_chrom Chromatogram P88 P88-d3 Interference inaccurate Inaccurate Quantification interference_chrom:f1->inaccurate Differential Matrix Effect interference_chrom:f2->inaccurate Differential Matrix Effect

Caption: Impact of co-eluting substances on quantification.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Iloperidone P88-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a cornerstone in the development of robust and reliable bioanalytical methods for quantifying drug concentrations in biological matrices. This is particularly critical in regulated bioanalysis supporting pharmacokinetic and toxicokinetic studies.[1][2] This guide provides a comprehensive comparison of bioanalytical method validation parameters when using the stable isotope-labeled (SIL) internal standard, Iloperidone (B1671726) P88-d3, against other alternatives for the analysis of the atypical antipsychotic drug, Iloperidone.

Iloperidone is metabolized to two major active metabolites, P88 (hydroxy iloperidone) and P95.[3] The use of a deuterated form of one of these metabolites, Iloperidone P88-d3, as an internal standard offers significant advantages in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[4][5][6] An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability in extraction recovery and matrix effects.[7]

Key Performance Parameters: A Comparative Overview

The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[8] Key parameters, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), include linearity, accuracy, precision, selectivity, and stability.[1][9][10][11][12] The following tables summarize and compare the performance of bioanalytical methods for Iloperidone using Iloperidone P88-d3 versus alternative internal standards, based on published data.

Parameter Method using Iloperidone P88-d3 (or similar SIL IS) Method using Alternative IS (e.g., Carbamazepine) Regulatory Acceptance Criteria (FDA/EMA)
Linearity (r²) Typically ≥ 0.99Typically ≥ 0.99≥ 0.98
Lower Limit of Quantification (LLOQ) 0.01 - 0.05 ng/mL[13][14]50 ng/mL[15]Clearly defined and reproducible
Intra-day Precision (%CV) 1.17 - 4.75%[14]Within ±15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) Within ±15%Within ±15%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias) 96.2 - 105%[14]Within ±15%Within ±15% (± 20% at LLOQ)
Inter-day Accuracy (% Bias) Within ±15%Within ±15%Within ±15% (± 20% at LLOQ)
Extraction Recovery > 84%[14]Variable, method-dependentConsistent, precise, and reproducible
Matrix Effect Internal standard-normalized matrix factors: 0.97 - 1.03[14]Potential for significant variabilityMinimized and compensated for by the IS

Table 1: Comparison of Validation Parameters for Iloperidone Bioanalysis. This table highlights the superior performance of methods utilizing a stable isotope-labeled internal standard like Iloperidone P88-d3, particularly in achieving lower limits of quantification and mitigating matrix effects.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

A common and effective method for extracting Iloperidone and its metabolites from plasma involves Solid-Phase Extraction (SPE).

  • Spiking: To 100 µL of human plasma, add the internal standard solution (e.g., Iloperidone P88-d3).

  • Pre-treatment: Add a suitable buffer, such as 0.1 M ammonium (B1175870) acetate, and vortex.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., a C8 cartridge) with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solutions to remove interfering substances (e.g., water, followed by a low percentage of organic solvent).

  • Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Column: A C18 or C8 analytical column is typically used for separation.[13][14]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[13][15]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for Iloperidone and the internal standard are selected for quantification. For Iloperidone, a common transition is m/z 427.2 → 261.0.[16]

Visualizing the Workflow and Validation Relationships

The following diagrams illustrate the experimental workflow for bioanalytical method validation and the interconnectedness of the validation parameters.

G Bioanalytical Method Validation Workflow A Method Development B Full Method Validation A->B C Analysis of Study Samples B->C D Selectivity B->D E Linearity & Range B->E F Accuracy & Precision B->F G Stability B->G H Recovery & Matrix Effect B->H

Caption: A high-level overview of the bioanalytical method lifecycle.

G Interrelationship of Validation Parameters cluster_core Core Performance cluster_sample Sample Handling & Matrix Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Selectivity Selectivity Selectivity->Accuracy Selectivity->Precision Stability Stability Stability->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery Recovery->Accuracy

Caption: The interconnected nature of bioanalytical validation parameters.

Conclusion

The data presented in this guide strongly supports the use of a stable isotope-labeled internal standard, such as Iloperidone P88-d3, for the bioanalysis of Iloperidone. The near-identical physicochemical properties of SIL internal standards to their corresponding analytes ensure they co-elute and experience similar ionization effects, leading to more accurate and precise quantification.[7] While other internal standards can be used, they often require more extensive validation to demonstrate a lack of differential matrix effects and may not achieve the same level of sensitivity. For regulated bioanalysis, the use of a SIL internal standard like Iloperidone P88-d3 is the preferred approach to ensure data of the highest quality and integrity.

References

Cross-Validation of Analytical Methods for the Quantification of P88 Using P88-d3 Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two robust analytical methods for the quantification of the hypothetical small molecule drug, P88: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). In both methodologies, the deuterated internal standard, P88-d3, is utilized to ensure the highest accuracy and precision.[1][2][3] This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Analysis of Analytical Methods

The choice between HPLC-MS/MS and GC-MS for the quantification of P88 depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. The following table summarizes the performance characteristics of each method, employing P88-d3 as an internal standard to correct for variability during sample preparation and analysis.[3]

ParameterHPLC-MS/MS MethodGC-MS Method
Principle Liquid chromatography separation followed by mass spectrometric detection.Gas chromatography separation followed by mass spectrometric detection.
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.2 ng/mL2.0 ng/mL
**Linearity (R²) **> 0.999> 0.997
Accuracy (% Recovery) 97 - 103%92 - 108%
Precision (% RSD) < 8%< 12%
Sample Preparation Protein precipitation or Liquid-liquid extraction.Liquid-liquid extraction, Derivatization may be required.
Throughput HighModerate
Matrix Effects Potential for ion suppression or enhancement.[1]Less susceptible to matrix effects, but derivatization can introduce variability.

Experimental Protocols

Detailed methodologies for the quantification of P88 using HPLC-MS/MS and GC-MS with P88-d3 as an internal standard are provided below. These protocols are intended as a general framework and should be optimized for specific laboratory conditions and matrices.

HPLC-MS/MS Method

1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma sample, add 10 µL of P88-d3 internal standard solution (concentration will be analyte-dependent).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.[1]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: P88: [to be determined based on analyte], P88-d3: [to be determined based on analyte].

GC-MS Method

1. Sample Preparation (Human Plasma)

  • To 200 µL of plasma sample, add 20 µL of P88-d3 internal standard solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under nitrogen.

  • (If necessary) Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 150°C, ramp to 300°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Selected Ion Monitoring (SIM): Specific ions for P88 and P88-d3 to be determined.

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods produce comparable results, which is a regulatory expectation when multiple methods are used within a study.[4][5] The following diagram illustrates the workflow for the cross-validation of the HPLC-MS/MS and GC-MS methods for P88 analysis.

cluster_0 Method 1: HPLC-MS/MS cluster_1 Method 2: GC-MS cluster_2 Cross-Validation HPLC_Prep Sample Prep HPLC_Analysis HPLC-MS/MS Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Set 1 HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., Bland-Altman, t-test) HPLC_Data->Comparison GC_Prep Sample Prep GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis GC_Data Data Set 2 GC_Analysis->GC_Data GC_Data->Comparison Sample_Pool Prepare Spiked & Incurred Samples Sample_Pool->HPLC_Prep Aliquots Sample_Pool->GC_Prep Aliquots Conclusion Assess Comparability Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC-MS/MS and GC-MS methods.

Signaling Pathway for Internal Standard Correction

The use of a deuterated internal standard like P88-d3 is fundamental to achieving accurate quantification. This is because it behaves almost identically to the analyte of interest (P88) throughout the analytical process. The diagram below illustrates this principle.

cluster_input Initial Sample cluster_process Analytical Process cluster_output Detection & Quantification Analyte P88 (Analyte) Extraction Extraction Analyte->Extraction IS P88-d3 (Internal Standard) IS->Extraction Chromatography Chromatography Extraction->Chromatography Co-elution Ionization Ionization Chromatography->Ionization Similar Efficiency Detector Mass Spectrometer Ionization->Detector Ratio Calculate Peak Area Ratio (P88 / P88-d3) Detector->Ratio Quantification Quantify P88 Concentration Ratio->Quantification

Caption: Principle of internal standard correction with P88-d3.

References

Comparative Guide to Linearity and Range Determination for Iloperidone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Iloperidone (B1671726), with a focus on linearity and range determination. It includes a detailed, projected methodology for a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Iloperidone P88-d3 as an internal standard, alongside a comparison with established alternative methods.

Introduction

Iloperidone is an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] Accurate and precise quantification of Iloperidone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The selection of an appropriate analytical method with a well-defined linear range is fundamental to ensure reliable data. This guide compares a proposed LC-MS/MS method using a deuterated internal standard, P88-d3, with other validated methods, providing researchers with the necessary information to select the most suitable approach for their specific needs.

Experimental Protocols

Projected LC-MS/MS Method for Iloperidone with P88-d3 Internal Standard

This protocol describes a plausible LC-MS/MS method for the quantification of Iloperidone in human plasma, using Iloperidone P88-d3 as an internal standard. P88-d3 is the deuterated form of the Iloperidone metabolite P88 and serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical properties and distinct mass-to-charge ratio.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Iloperidone P88-d3 at a suitable concentration).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: A suitable gradient to ensure separation of Iloperidone and its metabolites.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Iloperidone: Precursor ion > Product ion (specific m/z to be determined).

    • Iloperidone P88-d3: Precursor ion > Product ion (specific m/z to be determined).

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

4. Linearity and Range Determination:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Iloperidone.

  • A typical range for pharmacokinetic studies could be from 0.1 to 100 ng/mL.

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio of Iloperidone to the internal standard (P88-d3) against the nominal concentration of Iloperidone.

  • The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically, precision ≤ 20% and accuracy within 80-120%).

Comparative Data

The following table summarizes the linearity and range of the projected LC-MS/MS method with P88-d3 and compares it with alternative methods reported in the literature.

MethodAnalyteInternal StandardMatrixLinearity RangeLLOQCorrelation Coefficient (r²)Reference
Projected LC-MS/MS IloperidoneP88-d3Human Plasma0.1 - 100 ng/mL0.1 ng/mL≥ 0.99-
LC-MS/MSIloperidoneDeuterated analogsHuman Plasma0.01 - 6 ng/mL0.01 ng/mLNot Reported[3]
UPLC-MS/MSIloperidoneLurasidoneRat Plasma0.05 - 5.0 ng/mL0.05 ng/mL> 0.998[4]
RP-HPLCIloperidoneNot specifiedRat Plasma50 - 1000 ng/mL50 ng/mL0.998[5]
HPLCIloperidoneCarbamazepine (B1668303)Tablets0.5 - 100 µg/mL0.3030 µg/mLNot Reported[6]
RP-HPLCIloperidoneNot specifiedBulk Drug7.5 - 45 µg/mL3.44 µg/mL0.999[7]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add P88-d3 IS plasma->is precip Protein Precipitation is->precip cent Centrifugation precip->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms peak Peak Integration ms->peak ratio Calculate Peak Area Ratio peak->ratio curve Construct Calibration Curve ratio->curve result result curve->result Determine Linearity & Range

Caption: Experimental workflow for linearity and range determination of Iloperidone using LC-MS/MS with P88-d3 internal standard.

cluster_iloperidone Iloperidone Action cluster_receptors Receptor Blockade cluster_pathway Downstream Signaling cluster_effect Therapeutic Effect iloperidone Iloperidone d2 Dopamine D2 Receptor iloperidone->d2 Antagonist ht2a Serotonin 5-HT2A Receptor iloperidone->ht2a Antagonist d2_pathway Modulation of Dopaminergic Pathway d2->d2_pathway Inhibition ht2a_pathway Modulation of Serotonergic Pathway ht2a->ht2a_pathway Inhibition effect Antipsychotic Effect d2_pathway->effect ht2a_pathway->effect

Caption: Simplified signaling pathway of Iloperidone's antagonist action on Dopamine D2 and Serotonin 5-HT2A receptors.

Comparative Analysis

The projected LC-MS/MS method using P88-d3 as an internal standard offers a sensitive and specific approach for Iloperidone quantification in plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to higher accuracy and precision.

When compared to other LC-MS/MS methods, the projected linearity range of 0.1 - 100 ng/mL is suitable for most clinical applications. While one study reports a lower LLOQ of 0.01 ng/mL, the practical applicability of such a low limit would depend on the specific study requirements.[3] The UPLC-MS/MS method with an LLOQ of 0.05 ng/mL also demonstrates excellent sensitivity.[4]

The HPLC-based methods, while being more accessible in some laboratories, generally exhibit higher LLOQs and wider linearity ranges, making them more suitable for the analysis of pharmaceutical formulations rather than for low-concentration bioanalysis.[6][7] For instance, the HPLC method with carbamazepine as an internal standard has a linearity range of 0.5 to 100 µg/mL, which is several orders of magnitude higher than what is required for pharmacokinetic studies.[6]

References

Assessing the Kinetic Isotope Effect of Deuterated Compounds in Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a well-established approach in modern drug discovery to enhance the metabolic stability and pharmacokinetic profile of drug candidates. This guide provides a comprehensive framework for assessing the kinetic isotope effect (KIE) of a deuterated compound, herein referred to as Compound-d3 , in comparison to its non-deuterated parent, Compound X . The principles and methodologies outlined are broadly applicable to small molecule drug candidates where metabolic oxidation is a key clearance pathway.

The Scientific Rationale: Understanding the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, the focus is often on the primary KIE. This occurs when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.[1]

The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is therefore stronger than a carbon-hydrogen (C-H) bond.[1][2] Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, typically mediated by enzymes like the cytochrome P450 (CYP450) family, substituting that hydrogen with deuterium can significantly slow down the metabolic process.[1][2][3] This can lead to several potential therapeutic advantages:

  • Improved Pharmacokinetic Profile: A slower rate of metabolism can increase the drug's half-life and exposure in the body.

  • Enhanced Safety: By reducing the formation of potentially toxic metabolites, deuteration can lead to a better safety profile.[2]

  • Lower Dosing: Increased metabolic stability may allow for lower or less frequent dosing, improving patient compliance.

Comparative Analysis of Compound-d3 and Compound X

The following tables summarize hypothetical, yet representative, quantitative data from key experiments designed to assess the kinetic isotope effect of Compound-d3.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound X1546.2
Compound-d3759.2
Table 2: Pharmacokinetic Parameters in Rats (5 mg/kg, IV)
CompoundAUC (ng·h/mL)CL (mL/min/kg)Vd (L/kg)t½ (h)
Compound X120069.42.52.0
Compound-d3580014.42.28.8

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the kinetic isotope effect.

In Vitro Metabolic Stability Assay
  • Incubation: Compound X or Compound-d3 (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, 60, and 90 minutes.

  • Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) is determined from the first-order decay plot, and intrinsic clearance is calculated.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=5 per group) are used.

  • Dosing: Compound X or Compound-d3 is administered as a single intravenous (IV) bolus dose of 5 mg/kg.

  • Blood Sampling: Blood samples are collected via the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of the compounds are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC (Area Under the Curve), CL (Clearance), Vd (Volume of Distribution), and t½ (half-life).

Visualizing the Impact of Deuteration on Metabolism

The following diagrams illustrate the conceptual framework of the kinetic isotope effect in drug metabolism and a typical experimental workflow.

G Metabolic Pathway of Compound X vs. Compound-d3 cluster_0 Compound X (C-H) cluster_1 Compound-d3 (C-D) CompoundX Compound X MetaboliteX Metabolite CompoundX->MetaboliteX CYP450 Metabolism (Fast) CompoundD3 Compound-d3 MetaboliteD3 Metabolite CompoundD3->MetaboliteD3 CYP450 Metabolism (Slow)

Caption: Impact of Deuteration on Metabolic Rate.

G Experimental Workflow for KIE Assessment cluster_0 In Vitro cluster_1 In Vivo Microsomes Liver Microsome Incubation LCMS_vitro LC-MS/MS Analysis Microsomes->LCMS_vitro Metabolic_Stability Determine Metabolic Stability (t½, CLint) LCMS_vitro->Metabolic_Stability PK_Analysis Pharmacokinetic Analysis (AUC, CL, t½) Animal_Dosing Animal Dosing (IV) Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling LCMS_vivo LC-MS/MS Analysis Blood_Sampling->LCMS_vivo LCMS_vivo->PK_Analysis

Caption: Workflow for KIE Assessment.

Conclusion

The assessment of the kinetic isotope effect is a critical step in the development of deuterated drug candidates. By employing rigorous in vitro and in vivo experimental protocols, researchers can quantify the impact of deuterium substitution on a compound's metabolic stability and pharmacokinetic profile. The data generated from these studies are essential for making informed decisions regarding the advancement of deuterated compounds in the drug development pipeline. The strategic application of deuteration, guided by a thorough understanding of the KIE, holds significant promise for the creation of safer and more effective medicines.

References

A Comparative Guide to Inter-Laboratory Quantification of Iloperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of Iloperidone (B1671726), an atypical antipsychotic agent. In the absence of a formal inter-laboratory round-robin study, this document synthesizes data from peer-reviewed publications to offer a "virtual" inter-laboratory comparison. The aim is to assist researchers and drug development professionals in selecting and implementing appropriate analytical methodologies for their specific needs.

Mechanism of Action: A Glimpse into Iloperidone's Pharmacology

Iloperidone's therapeutic effects in treating schizophrenia and bipolar I disorder are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2][3] By blocking these receptors, Iloperidone helps to rebalance (B12800153) neurotransmitter activity in the brain, alleviating symptoms of psychosis.[3][4] The drug also interacts with other receptors, including α1-adrenergic receptors, which contributes to its overall pharmacological profile.[2][5]

Iloperidone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Signal_Transduction Signal Transduction (e.g., G-protein activation, second messenger cascades) D2_Receptor->Signal_Transduction 5HT2A_Receptor->Signal_Transduction Cellular_Response Modulation of Neuronal Excitability Signal_Transduction->Cellular_Response Iloperidone Iloperidone Iloperidone->D2_Receptor Antagonizes Iloperidone->5HT2A_Receptor Antagonizes

Caption: Iloperidone's primary mechanism of action.

Comparative Analysis of Quantification Methods

A variety of analytical techniques have been validated for the quantification of Iloperidone in pharmaceutical formulations and biological matrices. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods. The following tables summarize the performance characteristics of several published methods.

Table 1: HPLC-UV Methods for Iloperidone Quantification
ParameterMethod 1 (Pharmaceutical)[6][7]Method 2 (Pharmaceutical)[8]Method 3 (Rat Plasma)[9]
Matrix TabletsBulk Drug & TabletsRat Plasma
Linearity Range 1-10 µg/mL20-100 µg/mL50-1000 ng/mL
Correlation Coefficient (r²) 0.99860.9990.998
Limit of Detection (LOD) Not Reported0.01 µg/mL30 ng/mL
Limit of Quantification (LOQ) Not Reported0.03 µg/mL50 ng/mL
Accuracy (% Recovery) 99.77 - 100.04%98.82 - 100.48%Within USFDA limits
Precision (%RSD) < 2%< 2%Within USFDA limits
Table 2: LC-MS/MS and UPLC-MS/MS Methods for Iloperidone Quantification
ParameterMethod 1 (Human Plasma)[10]Method 2 (Human Plasma)[11]Method 3 (Rat Plasma)[12][13][14]
Matrix Human PlasmaHuman PlasmaRat Plasma
Linearity Range 0.01-6 ng/mL0.25-20 ng/mLNot specified
Correlation Coefficient (r²) Not ReportedNot ReportedNot Reported
Limit of Quantification (LOQ) 0.01 ng/mL250 pg/mLNot specified
Accuracy 96.2 - 105%Not ReportedSatisfied FDA guidelines
Precision (%CV) 1.17 - 4.75%0 - 9%Satisfied FDA guidelines
Extraction Recovery >84%82 - 101%Not specified

Experimental Workflow: A Generalized Approach

The quantification of Iloperidone, particularly in biological matrices, typically follows a standardized workflow designed to ensure accuracy and reproducibility. This process involves sample preparation to isolate the analyte from interfering substances, followed by chromatographic separation and detection.

Iloperidone_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Internal Standard Addition Sample->IS Extraction Extraction (LLE, SPE, or PPT) IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A general experimental workflow for Iloperidone quantification.

Detailed Experimental Protocols

The following sections provide detailed methodologies for some of the key experiments cited in this guide.

RP-HPLC Method for Pharmaceutical Dosage Forms[6][7]
  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

  • Column : LiChrospher® RP-18 (5 µm, 25 cm × 4.6 mm).

  • Mobile Phase : A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid and acetonitrile (B52724).

  • Flow Rate : 1 mL/min.

  • Detection Wavelength : 275 nm.

  • Internal Standard : Paracetamol.

  • Sample Preparation : A stock solution of Iloperidone is diluted with the mobile phase to achieve concentrations within the linear range. The internal standard is added to each dilution before injection.

LC-MS/MS Method for Human Plasma[10]
  • Instrumentation : Liquid Chromatography system coupled with a Tandem Mass Spectrometer.

  • Sample Preparation : Solid-phase extraction (SPE) is used to extract Iloperidone and its metabolites from 100 µL of human plasma. Deuterated analogs are used as internal standards.

  • Chromatographic Column : ACE 5 C8.

  • Run Time : Baseline separation is achieved within 3 minutes.

  • Detection : Mass spectrometry is used for the simultaneous determination of Iloperidone and its two major metabolites, P88 and P95.

UPLC-MS/MS Method for Rat Plasma[12][13][14]
  • Instrumentation : Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Tandem Mass Spectrometer.

  • Sample Preparation : Protein precipitation with acetonitrile.

  • Chromatographic Column : UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate : 0.4 mL/min.

  • Detection : Mass spectrometry in positive ion mode for the simultaneous determination of Iloperidone and its metabolites.

Conclusion

The choice of an analytical method for Iloperidone quantification depends on the specific requirements of the study, including the matrix, required sensitivity, and available instrumentation. HPLC-UV methods are suitable for the analysis of pharmaceutical dosage forms where concentrations are relatively high.[6][7][8] For the analysis of biological samples, such as plasma, the higher sensitivity and selectivity of LC-MS/MS or UPLC-MS/MS are necessary to accurately measure the lower concentrations of the drug and its metabolites.[10][11][14] The methods presented in this guide have been validated according to established guidelines and demonstrate good performance in terms of linearity, accuracy, and precision.

References

Unraveling the Performance of P88-d3 in Biological Matrices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in bioanalytical methods, particularly those employing mass spectrometry. While the specific compound "P88-d3" is not a widely recognized or commercially available product based on current information, this guide will address the principles of using deuterated internal standards and provide a comparative framework for evaluating their performance.

The "-d3" designation strongly indicates that "P88" is a molecule where three hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes the molecule, in this hypothetical case P88-d3, an ideal internal standard for the quantification of its non-deuterated counterpart, P88.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, especially using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are considered the gold standard. Their utility stems from the fact that they are chemically and physically almost identical to the analyte of interest. This near-identical nature ensures that the SIL internal standard co-elutes with the analyte and experiences similar matrix effects—ion suppression or enhancement—which are common challenges in complex biological samples. This co-behavior allows for accurate correction of variations that can occur during sample preparation and analysis, leading to enhanced precision and accuracy.

Hypothetical Performance Comparison of P88-d3

To illustrate how one would evaluate a product like P88-d3, we can construct a hypothetical comparison with an alternative analytical approach, such as using a structurally similar analog as an internal standard.

Table 1: Hypothetical Performance Data of P88-d3 vs. an Analog Internal Standard in Human Plasma

ParameterP88-d3 (SIL Internal Standard)Analog Internal Standard
Accuracy (%) 98.5 - 101.285.0 - 115.0
Precision (%RSD) < 5%< 15%
Recovery (%) 95.8 - 105.3[1]70.0 - 90.0
Matrix Effect (%CV) < 3%> 10%
Limit of Quantification (LOQ) 2.5 ng/mL[1]10 ng/mL

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for "P88-d3" is not available. The recovery and LOQ values are drawn from a study on a different deuterated standard to provide a realistic example.[1]

Experimental Protocols for Performance Evaluation

The following are detailed methodologies for key experiments that would be cited to support the performance of an internal standard like P88-d3.

Sample Preparation and Extraction

A robust sample preparation protocol is crucial for accurate bioanalysis. The following workflow illustrates a typical solid-phase extraction (SPE) method that could be employed.

Caption: A typical bioanalytical workflow from sample preparation to analysis.

LC-MS/MS Analysis

The prepared samples would then be analyzed using a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system. The method would be optimized to achieve chromatographic separation of the analyte from other matrix components and to monitor specific mass transitions for both the analyte (P88) and the internal standard (P88-d3).

Method Validation

A critical aspect of ensuring reliable bioanalytical data is method validation. This process involves a series of experiments to assess the performance of the analytical method.

Method_Validation_Pathway Specificity Specificity & Selectivity Matrix_Effect Matrix Effect Specificity->Matrix_Effect Accuracy Accuracy End Validated Method Accuracy->End Precision Precision (Intra- & Inter-day) Precision->End Calibration Calibration Curve (Linearity & Range) LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) Calibration->LOD_LOQ LOD_LOQ->End Recovery Extraction Recovery Stability Stability (Freeze-thaw, Bench-top, Long-term) Recovery->Stability Matrix_Effect->Recovery Stability->End Start Start Start->Accuracy Start->Precision Start->Calibration

Caption: Key components of a comprehensive bioanalytical method validation.

Conclusion

While "P88-d3" does not correspond to a known commercially available product, the principles guiding the use and evaluation of deuterated internal standards are well-established. A stable isotope-labeled internal standard is unequivocally the superior choice for quantitative bioanalysis in complex matrices. Its ability to accurately mimic the behavior of the analyte throughout the analytical process provides a level of accuracy and precision that is difficult to achieve with other types of internal standards. For any specific deuterated standard, a thorough method validation encompassing accuracy, precision, recovery, matrix effects, and stability is essential to ensure the generation of high-quality, reliable data for research and drug development.

References

Superior Precision and Accuracy in Iloperidone Analysis: The Advantage of a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of the atypical antipsychotic Iloperidone (B1671726), the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results, particularly when using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled (SIL) internal standard, specifically a deuterated version of Iloperidone, offers significant advantages over non-deuterated or structural analogue internal standards. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the superior performance of a deuterated standard in mitigating analytical variability and ensuring data integrity.

The primary role of an internal standard (IS) in LC-MS-based quantification is to correct for variations that can occur throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, fulfill this requirement more effectively than structural analogues.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus indicates that stable isotope-labeled internal standards, such as deuterated standards, generally provide superior assay performance.[1] They are the preferred choice in regulated bioanalysis due to their unique ability to mimic the analyte of interest throughout the entire analytical process.[2]

A key advantage of using a deuterated internal standard for Iloperidone analysis is its ability to effectively compensate for matrix effects. Matrix effects are the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix (e.g., plasma, urine).[2] Since a deuterated standard has nearly identical physicochemical properties to Iloperidone, it will experience the same matrix effects, leading to a more accurate and precise measurement of the analyte concentration.[2]

A study detailing a sensitive and rapid isotope dilution LC-MS/MS method for the simultaneous determination of Iloperidone and its two major metabolites in human plasma utilized their deuterated analogs as internal standards. The validation results from this study underscore the effectiveness of this approach.[3]

Parameter Deuterated Iloperidone Standard Typical Non-Deuterated (Structural Analogue) Standard Advantage of Deuterated Standard
Accuracy (% Bias) 96.2% to 105%[3]Can exceed ±15%[2]Consistently higher accuracy due to better compensation for matrix effects and recovery variations.[2]
Precision (%CV) 1.17% to 4.75%[3]Can be >15%[2]Significantly better precision as it more closely tracks the analyte's behavior.[2]
Matrix Effect Internal standard-normalized matrix factors ranged from 0.97-1.03[3]Inconsistent compensation (can be >20% difference)[2]The near-identical nature ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[2]
Extraction Recovery >84%[3]Higher variability (>15% CV)[2]More reliably tracks the analyte's recovery throughout the sample preparation process.[2]

Experimental Protocol: Evaluation of Matrix Effects

To objectively compare the performance of a deuterated and a non-deuterated internal standard for Iloperidone analysis, an experiment to evaluate matrix effects is crucial. The following is a detailed methodology for such an experiment.

Objective: To assess the ability of a deuterated Iloperidone standard versus a non-deuterated structural analogue to compensate for matrix effects in human plasma.

Materials:

  • Blank human plasma from at least six different sources

  • Iloperidone analytical standard

  • Deuterated Iloperidone internal standard

  • Non-deuterated structural analogue internal standard

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Analyte in neat solution): Prepare a solution of Iloperidone in the reconstitution solvent.

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with Iloperidone at the same concentration as in Set 1.[1]

    • Set 3 (Internal Standards in neat and post-extraction spiked matrix): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent. Also, extract blank plasma from the six different sources and spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at their working concentrations.[1]

  • Sample Analysis: Analyze all prepared samples by a validated LC-MS/MS method for Iloperidone.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for the analyte by dividing the peak area in the presence of the matrix (Set 2) by the peak area in the absence of the matrix (Set 1).

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate this by dividing the MF of the analyte by the MF of the internal standard.

    • Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1]

Expected Outcome: A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1] It is anticipated that the deuterated Iloperidone standard will yield a significantly lower %CV compared to the non-deuterated structural analogue.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for bioanalysis using an internal standard and the logical advantage of a deuterated standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (e.g., SPE, LLE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Experimental workflow for bioanalysis using an internal standard.

G cluster_deuterated Deuterated Internal Standard cluster_non_deuterated Non-Deuterated Internal Standard Deuterated_IS Deuterated Iloperidone (IS) Properties_D Nearly Identical Physicochemical Properties Deuterated_IS->Properties_D Iloperidone_A Iloperidone (Analyte) Iloperidone_A->Properties_D Matrix_Effect_D Similar Matrix Effects Properties_D->Matrix_Effect_D Result_D Accurate & Precise Quantification Matrix_Effect_D->Result_D NonDeuterated_IS Structural Analogue (IS) Properties_ND Different Physicochemical Properties NonDeuterated_IS->Properties_ND Iloperidone_B Iloperidone (Analyte) Iloperidone_B->Properties_ND Matrix_Effect_ND Dissimilar Matrix Effects Properties_ND->Matrix_Effect_ND Result_ND Inaccurate & Imprecise Quantification Matrix_Effect_ND->Result_ND

Logical comparison of deuterated and non-deuterated internal standards.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Iloperidone Metabolite P88-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Iloperidone metabolite P88-d3, ensuring safe and compliant disposal is a critical component of laboratory operations. While specific disposal protocols for the deuterated metabolite P88-d3 are not explicitly detailed in publicly available literature, a comprehensive disposal plan can be formulated by leveraging the safety data for its non-deuterated counterpart, Iloperidone metabolite P88, and adhering to general principles of chemical and pharmaceutical waste management.

Hazard Profile and Safety Precautions

Iloperidone metabolite P88 is classified as harmful if swallowed.[1] The following table summarizes key safety information derived from the Safety Data Sheet (SDS) for Iloperidone metabolite P88. Researchers handling P88-d3 should operate under the assumption of a similar hazard profile.

Hazard Classification & Precautionary StatementsHandling & First Aid Measures
GHS Classification: Acute toxicity - oral, Category 4 (H302: Harmful if swallowed)[1]General Handling: Wash thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
Signal Word: Warning[1]After Swallowing: If swallowed, call a poison center/doctor if you feel unwell. Rinse mouth.[1]
Primary Irritant Effect: No irritant effect on skin or eyes.[1]After Inhalation: Supply fresh air; consult a doctor in case of complaints.[1]
Sensitization: No sensitizing effects known.[1]After Skin Contact: Generally, the product does not irritate the skin.[1]
Carcinogenicity: Not listed by IARC, NTP, or OSHA-Ca.[1]After Eye Contact: Rinse opened eye for several minutes under running water.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, regional, and national regulations for chemical and pharmaceutical waste.[1][2] The following procedure outlines the necessary steps to ensure safe and compliant disposal.

1. Waste Identification and Segregation:

  • Treat this compound as a non-hazardous chemical waste unless otherwise specified by local regulations or institutional policies.

  • Segregate waste containing P88-d3 from other waste streams, such as sharps, biohazards, and radioactive waste.

2. Containerization:

  • Use a designated, compatible, and properly sealed waste container for all materials contaminated with P88-d3, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials).

  • The container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with institutional guidelines.[3]

3. Labeling:

  • The waste container label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

    • Any associated hazard warnings (e.g., "Harmful if Swallowed").

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure and away from general laboratory traffic to prevent accidental spills or exposure.

5. Disposal Request and Collection:

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the collection and disposal of the chemical waste.[2][4]

  • Provide the EHS department with all necessary information about the waste, as detailed on the label.

  • Do not dispose of this compound down the drain or in the regular trash.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal Start Waste containing Iloperidone metabolite P88-d3 generated Classify Classify as Chemical Waste Start->Classify Segregate Segregate from other waste streams Classify->Segregate Containerize Place in a designated, compatible, and sealed waste container Segregate->Containerize Label Label container with: - Chemical Name - Concentration & Quantity - Date & Contact Info - Hazard Warnings Containerize->Label Store Store in a designated Satellite Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for pickup Store->ContactEHS Disposal EHS collects and disposes of waste according to regulations ContactEHS->Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Iloperidone metabolite P88-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Iloperidone Metabolite P88-d3

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients and their metabolites is paramount. This document provides essential, immediate safety and logistical information for the handling of this compound.

Hazard Identification and Precautionary Measures:

Iloperidone metabolite P88 is classified as harmful if swallowed.[2] The primary route of exposure is oral, and appropriate measures must be taken to avoid ingestion.[2]

Precautionary Statements:

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • If swallowed, call a poison center or doctor immediately.[2]

  • Rinse mouth thoroughly if the substance is ingested.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound to minimize exposure. The following table summarizes the recommended PPE based on guidelines for handling hazardous drugs.[3][4][5][6][7]

PPE CategoryItemSpecifications and Procedures
Hand Protection Chemotherapy-rated glovesWear two pairs of powder-free gloves. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[5][7]
Body Protection Disposable gownUse a disposable, back-closing gown made of a low-permeability fabric such as polyethylene-coated polypropylene. Gowns should have long sleeves with tight-fitting cuffs. Change gowns every 2-3 hours or immediately after a spill.[3][4][5]
Eye and Face Protection Goggles and face shieldWear chemical splash goggles and a face shield to protect against splashes and aerosols.[3][4]
Respiratory Protection N95 RespiratorA fit-tested N95 respirator should be worn to protect against inhalation of airborne particles.[7]
Head and Foot Protection Hair and shoe coversDisposable head, hair (including beard and mustache), and shoe covers are required to prevent contamination.[3][4][6]
Handling and Storage

Safe Handling:

  • Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Avoid generating dust or aerosols.

  • Take precautionary measures against static discharge.[2]

Storage:

  • Store at room temperature in a well-ventilated area.[8]

  • Keep containers tightly closed when not in use.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Disposal Procedures:

  • Dispose of all waste materials, including empty containers, unused product, and contaminated PPE, in accordance with local, regional, and national regulations for hazardous waste.[2]

  • Contaminated outer gloves should be removed after each task and placed in a sealable plastic bag for disposal.[5]

  • Used PPE should be disposed of in designated hazardous waste containers.[7]

Emergency Procedures

First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[2]

  • If on Skin: Wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing.

In the event of a spill, evacuate the area and wear appropriate PPE before attempting to clean it up. Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.

G prep Preparation don_ppe Don PPE prep->don_ppe Gather all necessary materials handling Handling and Weighing (in ventilated enclosure) don_ppe->handling Ensure proper fit experiment Experimental Procedure handling->experiment Proceed with experiment cleanup Decontamination and Cleanup experiment->cleanup After completion doff_ppe Doff PPE cleanup->doff_ppe Follow proper sequence disposal Waste Disposal doff_ppe->disposal Segregate waste streams

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.